Technical Documentation Center

(R)-Fesoterodine fumarate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Fesoterodine fumarate

Core Science & Biosynthesis

Foundational

(R)-Fesoterodine Fumarate vs. Tolterodine: A Deep Dive into Chemical Structure and its Pharmacological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Overactive bladder (OAB) is a highly prevalent condition significantly impacting quality of life. Antimuscarinic ag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a highly prevalent condition significantly impacting quality of life. Antimuscarinic agents, which block muscarinic receptors in the bladder to reduce involuntary contractions, are a cornerstone of OAB treatment. Among these, tolterodine and its successor, fesoterodine, are widely prescribed. While both drugs ultimately exert their therapeutic effect through the same active metabolite, 5-hydroxymethyl tolterodine (5-HMT), their distinct chemical structures lead to crucial differences in their metabolic activation and pharmacokinetic profiles.

This technical guide provides a comprehensive analysis of the chemical structures of (R)-Fesoterodine fumarate and Tolterodine. It will elucidate how subtle molecular modifications dictate their metabolic pathways, influence their physicochemical properties, and ultimately define their clinical performance. This guide will serve as a valuable resource for professionals in drug development and related scientific fields by providing a detailed understanding of the structure-activity relationships of these two important urological drugs.

PART 1: A Comparative Analysis of Core Chemical Structures

Tolterodine: The Precursor

Tolterodine, chemically named (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol, is a potent and competitive muscarinic receptor antagonist.[1] Its structure is characterized by a chiral center, with the (R)-enantiomer being the pharmacologically active form.[2][3]

Key Structural Features:

  • Phenolic Hydroxyl Group: A critical functional group for receptor binding, the hydroxyl group on the phenol ring is also the primary site for first-pass metabolism.[1]

  • Diisopropylamino Group: The bulky isopropyl groups on the nitrogen atom are essential for its antimuscarinic activity.

  • Chiral Center: The specific (R)-configuration at the benzylic carbon is crucial for high-affinity binding to muscarinic receptors.[2][3]

(R)-Fesoterodine Fumarate: The Advanced Prodrug

Fesoterodine is the isobutyric acid ester of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of both tolterodine and fesoterodine.[4][5] It is formulated as a fumarate salt to enhance its stability and solubility.[6][7]

Key Structural Features:

  • Ester Prodrug Design: Fesoterodine is an inactive prodrug that is rapidly converted to its active form, 5-HMT, in the body by ubiquitous nonspecific esterases.[4][5][8]

  • Masked Phenolic Group: The phenolic hydroxyl group is protected by the isobutyryl ester. This clever modification shields the molecule from immediate first-pass metabolism.

  • Fumarate Salt: The use of fumaric acid to form a salt improves the physicochemical properties of the drug, making it more suitable for pharmaceutical formulation.[6][7]

The Rationale Behind the Structural Evolution

The primary limitation of tolterodine is its extensive and variable first-pass metabolism. The free phenolic hydroxyl group is a prime target for the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[9][10] Since the activity of CYP2D6 varies significantly among individuals due to genetic polymorphisms, the plasma concentration of the active metabolite 5-HMT can be unpredictable after tolterodine administration.[9][10]

Fesoterodine was rationally designed to overcome this challenge. By masking the phenolic hydroxyl group as an ester, the molecule bypasses the variable CYP2D6-mediated first-pass metabolism.[8][11] Instead, it is rapidly and consistently hydrolyzed by esterases present throughout the body to release the active metabolite 5-HMT.[5][8][11] This leads to more predictable plasma concentrations of 5-HMT, reducing inter-individual variability in drug exposure and clinical response.[9][10]

PART 2: Physicochemical Properties and Pharmacokinetic Profiles

The structural differences between these two drugs have a direct impact on their physicochemical and pharmacokinetic properties.

Table 1: Comparison of Physicochemical Properties

PropertyTolterodine(R)-Fesoterodine Fumarate
Molecular Formula C22H31NO[2][3]C30H41NO7[4][6]
Molecular Weight 325.49 g/mol [2][3]527.66 g/mol [4]
Salt Form Tartrate[1][12]Fumarate[6][7]
Water Solubility 12 mg/mL (as tartrate)[1][3]Freely soluble[4]
pKa 9.87[1][3]10.31[13]

Table 2: Comparison of Pharmacokinetic Parameters

ParameterTolterodine(R)-Fesoterodine Fumarate
Bioavailability of Active Moiety Highly variable~52% (as 5-HMT)[4]
Metabolic Activation CYP2D6 (liver)[1][9][10]Nonspecific esterases (ubiquitous)[4][5][8]
Active Metabolite 5-hydroxymethyl tolterodine (5-HMT)[1][9]5-hydroxymethyl tolterodine (5-HMT)[4][9]
Inter-individual Variability High[9][10]Low[9][11]

PART 3: Metabolic Pathways and Their Consequences

The metabolic pathways of tolterodine and fesoterodine are the key to understanding their different clinical profiles.

Caption: Metabolic activation of Tolterodine vs. Fesoterodine.

Tolterodine's reliance on the polymorphic CYP2D6 enzyme for its activation to 5-HMT is its Achilles' heel, leading to unpredictable drug exposure.[9][10] In contrast, fesoterodine's activation by ubiquitous esterases ensures a more consistent and predictable formation of the active metabolite 5-HMT, regardless of an individual's CYP2D6 genotype.[5][8][9][10] This results in a more reliable dose-response relationship and potentially improved clinical outcomes.[14][15]

PART 4: Experimental Protocols for Structural Analysis

A combination of analytical techniques is employed to confirm the chemical structures of (R)-Fesoterodine fumarate and Tolterodine.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the amount of the drug substance and its related impurities.

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile.

  • Standard and Sample Preparation: Accurately weighed standards and samples are dissolved in a suitable diluent.

  • Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is used. The flow rate, column temperature, and injection volume are optimized.

  • Detection: A UV detector is typically used to monitor the elution of the compounds.[16]

  • Data Analysis: The peak areas of the analyte in the sample and standard solutions are compared to determine the purity and concentration.

This technique is also crucial for stability-indicating assays to monitor for degradation products.[17]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elucidate the structure of the molecule and its metabolites.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization: An appropriate ionization technique, such as electrospray ionization (ESI), is used to generate charged molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured, providing the molecular weight of the compound.

  • Tandem MS (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the molecule's structure, including the connectivity of atoms and stereochemistry.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent.

  • Data Acquisition: 1H and 13C NMR spectra are acquired to identify the different types of protons and carbons in the molecule.

  • 2D NMR: Advanced techniques like COSY, HSQC, and HMBC are used to establish correlations between different nuclei and piece together the complete molecular structure.

Conclusion

The evolution from tolterodine to fesoterodine is a prime example of rational drug design aimed at optimizing pharmacokinetic properties. By identifying and addressing the metabolic liabilities of tolterodine through the strategic addition of an ester group, fesoterodine offers a more predictable and consistent delivery of the active metabolite, 5-HMT. This in-depth understanding of the chemical structures and their direct impact on metabolism and pharmacokinetics is fundamental for researchers and professionals in the pharmaceutical sciences. This knowledge not only illuminates the specific advantages of fesoterodine but also provides valuable insights for the design of future drug candidates with improved therapeutic profiles.

References

  • Malhotra, B., Gandelman, K., Sachse, R., & Wood, N. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 72(2), 226–234. [Link]

  • Weiss, J. P. (2008). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. BORIS Portal. [Link]

  • Malhotra, B., Gandelman, K., Sachse, R., & Wood, N. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. PubMed. [Link]

  • Medscape. (n.d.). Tolterodine ER vs Fesoterodine for Overactive Bladder. [Link]

  • U.S. Food and Drug Administration. (n.d.). TOVIAZ™ (fesoterodine fumarate) extended-release tablets. [Link]

  • Weiss, J. P. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. BORIS Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem. [Link]

  • U.S. Food and Drug Administration. (n.d.). DETROL (tolterodine tartrate) tablets. [Link]

  • Merck & Co., Inc. (n.d.). Tolterodine. The Merck Index Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Fesoterodine Fumarate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Tolterodine Tartrate. PubChem. [Link]

  • Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets. [Link]

  • Pharmacompass. (n.d.). Tolterodine Tartrate Drug Information. [Link]

  • Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122. [Link]

  • Patel, A. S., & Mehta, H. S. (2025). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Biological & Pharmaceutical Sciences, 14(11). [Link]

  • Pharmacompass. (n.d.). Fesoterodine Fumarate Drug Information. [Link]

  • Drugs.com. (n.d.). Fesoterodine vs Tolterodine Comparison. [Link]

  • Sangoi, M. S., et al. (2013). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical and Biomedical Analysis, 84, 142-147. [Link]

  • Herschorn, S., et al. (2010). Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial. BJU International, 105(1), 58-66. [Link]

  • Chapple, C., et al. (2007). Comparison of fesoterodine and tolterodine in patients with overactive bladder. BJU International, 100(Suppl. 2), 9-16. [Link]

  • National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem. [Link]

Sources

Exploratory

(R)-Fesoterodine Fumarate: Solid-State Architecture & Polymorphic Control

Executive Summary (R)-Fesoterodine fumarate (Toviaz®) represents a classic case study in prodrug engineering, where the selection of the fumaric acid salt is critical not just for solubility, but for stabilizing the amor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Fesoterodine fumarate (Toviaz®) represents a classic case study in prodrug engineering, where the selection of the fumaric acid salt is critical not just for solubility, but for stabilizing the amorphous-prone free base. For researchers and process chemists, the challenge lies not in generating a solid, but in consistently targeting Form I , the thermodynamically stable polymorph required for regulatory compliance and bioavailability.

This guide moves beyond basic descriptions to analyze the causality of crystal formation. We explore the supramolecular synthons driving the lattice, the specific solvent systems required to reject metastable impurities (Forms A/B), and the analytical fingerprints that validate your process.

Molecular Architecture & Salt Selection Logic

Fesoterodine is a prodrug of 5-hydroxymethyl tolterodine (5-HMT). The free base is an oil or low-melting solid prone to oxidation and hydrolysis. The selection of the hydrogen fumarate salt (1:1 stoichiometry) is a deliberate crystal engineering choice.

The Supramolecular Synthon

Fumaric acid is a dicarboxylic acid capable of forming extensive hydrogen-bonding networks. In the (R)-Fesoterodine fumarate lattice, the interaction is driven by:

  • Ionic Bonding: Proton transfer from the fumaric acid carboxyl group to the tertiary amine of the diisopropylamino moiety.

  • Hydrogen Bonding: The remaining carboxylic acid proton and the ester oxygen atoms create a rigid H-bond scaffold that locks the flexible alkyl chains of the prodrug into a specific conformation.

This "molecular locking" is what elevates the melting point from near-ambient (free base) to ~106°C (Form I salt), providing the thermal stability necessary for formulation.

The Polymorphic Landscape[1][2]

While multiple forms have been cited in patent literature (Forms A, B, and Amorphous), Form I is the gold standard for development. Understanding the relationship between these forms is critical for process control.

Thermodynamic Hierarchy
  • Form I: The thermodynamically stable form at room temperature. It exhibits high crystallinity and non-hygroscopicity.

  • Metastable Forms (A & B): Often kinetic products resulting from rapid precipitation or incorrect solvent polarity. These are "disappearing polymorphs" that will convert to Form I over time or upon exposure to humidity/solvent vapor.

  • Amorphous Form: Generated via lyophilization or spray drying. While it offers higher apparent solubility, it is chemically less stable and prone to hydrolysis.

Diagnostic Fingerprints (Form I)

To validate your batch, you must confirm the presence of Form I while excluding traces of metastable forms.

Table 1: Critical Analytical Parameters for Form I Validation

TechniqueParameterCharacteristic Value (Form I)Application Note
PXRD Key 2ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Peaks
8.95, 10.55, 11.8, 14.9, 16.2, 27.4 (

0.[1]2)
Peaks at 11.8 and 14.9 are most diagnostic against Form B.
DSC Melting Onset103°C – 106°C Sharp endotherm. Broadening indicates amorphous content.[2]
DSC Peak Max~109°C Enthalpy of fusion

J/g.
IR Carbonyl Stretch1757, 1700 cm

Distinct splitting distinguishes the ester vs. acid carbonyls.

C NMR
Solid State168.3, 170.9 ppm Carbonyl region; shifts are sensitive to packing environment.

Experimental Protocol: Targeted Crystallization of Form I

Objective: Isolate high-purity Form I (R)-Fesoterodine fumarate while rejecting process impurities and preventing oiling out.

The Solvent System: Methyl Ethyl Ketone (MEK) / Cyclohexane.[3]

  • Why MEK? It solubilizes the hydrophobic free base and the fumaric acid but has limited solubility for the salt at low temperatures.

  • Why Cyclohexane? It acts as a non-polar anti-solvent that drives the ionic salt out of solution gradually, favoring ordered crystal growth over amorphous precipitation.

Step-by-Step Methodology
  • Dissolution (Thermodynamic Reset):

    • Charge (R)-Fesoterodine free base (1.0 equiv) into a reactor.

    • Add Methyl Ethyl Ketone (MEK) (approx. 6-8 volumes).

    • Add Fumaric Acid (1.0 equiv).

    • Heat the mixture to 40°C - 45°C . Critical: Do not exceed 50°C to prevent ester hydrolysis. Ensure complete dissolution to erase any "memory" of previous solid forms.

  • Nucleation Control (Seeding):

    • Cool the solution slowly to 25°C .

    • Seeding Step: Add 0.5 - 1.0 wt% of pure Form I seeds.

    • Mechanism:[1][4][5] This bypasses the nucleation energy barrier, ensuring the system grows on the Form I template rather than spontaneously nucleating a metastable form.

  • Crystal Growth (Anti-solvent Addition):

    • Agitate at 25°C for 1 hour to allow seed bed development.

    • Slowly add Cyclohexane (approx. 2-3 volumes) over 2 hours.

    • Note: Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Isolation:

    • Cool the slurry to 0°C - 5°C and hold for 2 hours to maximize yield.

    • Filter the white crystalline solid.[1]

    • Wash with a cold 3:1 mixture of MEK:Cyclohexane.

    • Dry under vacuum at 35°C–40°C.

Stability & Interconversion Logic

The following diagram illustrates the relationship between the synthesis, the salt formation, and the polymorphic outcomes. It serves as a logic map for troubleshooting batch failures.

Fesoterodine_Polymorphism Fig 1. Polymorphic Control Workflow for (R)-Fesoterodine Fumarate Base Fesoterodine Free Base (Oil/Unstable) Soln Solution Phase (MEK/Fumaric Acid) Base->Soln Dissolution < 45°C FormI Form I (Target) Stable Crystalline Tm ~109°C Soln->FormI Slow Cool + Seeding + Cyclohexane FormMeta Metastable Forms (Form A / B) Soln->FormMeta Rapid Precip No Seeds Amorphous Amorphous Form (Lyophilized) Soln->Amorphous Fast Evap / Lyophilization FormMeta->FormI Solvent Mediated Transformation Amorphous->FormI Exposure to Humidity/Solvent

Caption: Workflow depicting the thermodynamic pathways to the stable Form I and the kinetic traps leading to metastable forms.

Analytical Self-Validation

A robust process must be self-validating. The following workflow describes how to use DSC and XRD data to make "Go/No-Go" decisions during development.

Validation_Logic Sample Isolated Solid Sample DSC Run DSC (10°C/min) Sample->DSC Check1 Single Endotherm Peak > 106°C? DSC->Check1 Pass1 Thermal Pass Check1->Pass1 Yes Fail1 Investigate Check1->Fail1 No (Broad/Low Tm) XRD Run PXRD Pass1->XRD Reprocess Recrystallize (MEK/Cyclohexane) Fail1->Reprocess Check2 Peaks at 11.8, 14.9, 27.4? XRD->Check2 Final Batch Release (Form I Confirmed) Check2->Final Yes Check2->Reprocess No (Missing Peaks)

Caption: Analytical decision tree for validating polymorphic purity of Fesoterodine Fumarate.

References

  • Pfizer Inc. (2005). Salts of 3,3-diphenylpropylamines. U.S. Patent 6,858,650.[2][5] Link

  • Teva Pharmaceutical Industries Ltd. (2012). Crystalline forms of fesoterodine fumarate and fesoterodine base. U.S. Patent Application 2012/0220655.[5] Link

  • Dipharma Francis S.r.l. (2010). Process for obtaining fesoterodine fumarate in crystalline form I. European Patent EP 2196452 B1.[1] Link

  • U.S. Pharmacopeia. (2023).[6] Fesoterodine Fumarate Monograph (Proposed). USP-NF.[6] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Preparing (R)-Fesoterodine Fumarate Stock Solutions for In Vitro Assays

Abstract (R)-Fesoterodine fumarate is a clinically relevant muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] As a prodrug, it is rapidly hydrolyzed by non-specific esterases to its active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Fesoterodine fumarate is a clinically relevant muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] As a prodrug, it is rapidly hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exerts the therapeutic effect.[1][3][4] Accurate and reproducible in vitro studies are fundamental to understanding its mechanism and exploring new therapeutic avenues. The integrity of such research hinges on the correct preparation of drug solutions. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of (R)-Fesoterodine fumarate stock solutions to ensure consistency and reliability in experimental outcomes.

Pre-Protocol Considerations: Understanding the Compound

A thorough understanding of the physicochemical properties of (R)-Fesoterodine fumarate is the cornerstone of a reliable protocol. This knowledge informs the choice of solvent, storage conditions, and handling procedures, thereby preventing common pitfalls such as compound precipitation or degradation.

Physicochemical Properties

The key properties of (R)-Fesoterodine fumarate are summarized below. This data is essential for accurate calculations and material handling.

PropertyValueSource(s)
Chemical Name Isobutyric acid 2-((R)-3-diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester hydrogen fumarate[3][5]
Molecular Formula C₃₀H₄₁NO₇[2][5][6]
Molecular Weight 527.66 g/mol [3][7]
CAS Number 286930-03-8[1][8][9]
Appearance White to off-white powder/solid[1][5][10]
Storage (Solid) 2-8°C, protect from moisture (hygroscopic)[1][8][11]
Critical Analysis of Solubility

The solubility of a compound dictates the primary solvent for a high-concentration stock solution. For (R)-Fesoterodine fumarate, literature reports on aqueous solubility are notably inconsistent, ranging from "freely soluble" to "very slightly soluble" or "insoluble".[3][4][8][10] The fumarate salt form is intended to enhance water solubility, and some sources report solubility around 2 mg/mL in water.[1][8]

Expert Insight: While some level of aqueous solubility exists, relying on aqueous buffers for preparing high-concentration primary stock solutions (>1 mM) is not recommended for two key reasons:

  • Risk of Precipitation: The solubility limit can be easily exceeded, especially when diluted into complex cell culture media containing salts and proteins, which can decrease solubility.[12][13]

  • Limited Stability: Studies indicate that while stable for up to 48 hours in some aqueous solutions, long-term stability is not guaranteed.[7][14] Hydrolysis of the ester linkage is a potential concern over extended periods in aqueous environments.

Therefore, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. It offers excellent solvating power for a wide range of organic molecules and allows for the preparation of highly concentrated, stable stocks.

Stability Profile
  • Solid Form: The compound is hygroscopic; therefore, it is critical to store it in a tightly sealed container in a desiccated environment at 2-8°C to prevent water absorption and potential degradation.[1][11]

  • DMSO Stock Solution: When stored correctly, (R)-Fesoterodine fumarate in a DMSO stock solution is stable for up to 6 months at -80°C or 1 month at -20°C.[15] To ensure maximum stability, use of anhydrous (dry) DMSO is highly recommended, and solutions should be stored under an inert atmosphere like nitrogen if possible.[15]

  • Aqueous Working Solution: Prepare working solutions fresh for each experiment and use them within the same day. While some studies show stability for 24-48 hours, this can be buffer- and temperature-dependent.[7][14][16]

Materials and Equipment

  • (R)-Fesoterodine fumarate powder (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (DMSO), biotechnology grade

  • Sterile, nuclease-free water

  • Appropriate aqueous buffer or cell culture medium for the final assay

  • Analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock, which serves as the foundation for all subsequent experimental dilutions. Preparing a concentrated stock minimizes errors associated with weighing very small masses and conserves the compound.[17][18][19]

Calculation: To prepare a 10 mM stock solution: Mass (mg) = Desired Volume (mL) × 10 mM × 527.66 g/mol / 1000

Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 527.66 mg/mmol / 1000 mL/L = 5.28 mg

Procedure:

  • Acclimatize Compound: Before opening, allow the vial of (R)-Fesoterodine fumarate to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile microcentrifuge tube or amber vial on the analytical balance. Carefully weigh the calculated amount of (R)-Fesoterodine fumarate (e.g., 5.28 mg) and record the exact mass.

    • Causality Note: Using a vessel that can be capped immediately minimizes exposure to air and moisture.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vessel containing the compound. For 5.28 mg, add exactly 1.0 mL of DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Cap the vessel tightly and vortex vigorously for 1-2 minutes.

  • Verification & Sonication: Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is incomplete, place the vessel in a room temperature water bath sonicator for 5-10 minutes.[12][20]

    • Expert Insight: Avoid excessive heating, as it can degrade the compound. A brief sonication is a gentle and effective method to break up small agglomerates and ensure complete dissolution.[20]

  • Aliquoting & Storage: Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed tubes.

    • Trustworthiness Note: Aliquoting is a critical self-validating step. It prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can degrade the compound and cause it to fall out of solution over time.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[15]

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the crucial step of diluting the concentrated DMSO stock into the final aqueous buffer or cell culture medium for your assay. The technique used here is vital to prevent the compound from precipitating.

Procedure:

  • Thaw Stock Aliquot: Remove a single aliquot of the 10 mM DMSO stock from the freezer. Thaw it completely at room temperature and briefly centrifuge to collect the entire volume at the bottom of thetube.

  • Serial Dilution (if necessary): It is often best practice to perform an intermediate dilution in pure DMSO before the final dilution into an aqueous buffer. For example, to get to a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), first dilute 1:10 in DMSO (e.g., 2 µL of 10 mM stock + 18 µL DMSO = 1 mM), then dilute 1:100 from this intermediate stock into your final buffer.

  • Final Aqueous Dilution - The Critical Step:

    • Dispense the required volume of the final assay buffer or medium into a new tube.

    • While vortexing or actively pipetting the aqueous solution, add the small volume of the DMSO stock dropwise into the buffer. Never add the aqueous buffer directly to the concentrated DMSO stock.

    • Causality Note: Adding the small volume of organic solvent to a larger, rapidly mixing volume of aqueous buffer ensures immediate dispersion and prevents the compound from reaching a localized supersaturated state, which is the primary cause of precipitation.[13]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) and, most importantly, is identical across all experimental conditions, including the vehicle control.[20][21]

    • Example: A 1:1000 dilution of the DMSO stock into media results in a final DMSO concentration of 0.1%.

  • Vehicle Control: A vehicle control is mandatory. This is a sample containing the exact same concentration of DMSO in the assay medium as the drug-treated samples. This step validates that any observed effects are due to the compound and not the solvent.[21]

  • Use Immediately: Use the freshly prepared aqueous working solution promptly to avoid degradation or precipitation over time.

Visualizations and Workflows

Diagram 1: Prodrug Activation Pathway

fesoterodine_activation prodrug (R)-Fesoterodine Fumarate (Prodrug) hydrolysis Hydrolysis by Nonspecific Esterases prodrug->hydrolysis active_metabolite 5-Hydroxymethyl Tolterodine (5-HMT) (Active Muscarinic Antagonist) hydrolysis->active_metabolite

Caption: Metabolic activation of (R)-Fesoterodine fumarate.

Diagram 2: Stock Solution Preparation Workflow

stock_preparation_workflow cluster_prep Primary Stock Preparation cluster_storage Storage & Dilution solid_compound Weigh Solid (R)-Fesoterodine Fumarate dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) solid_compound->dissolve stock_10mM 10 mM Primary Stock dissolve->stock_10mM aliquot Create Single-Use Aliquots stock_10mM->aliquot storage Store at -80°C aliquot->storage working_solution Prepare Fresh Aqueous Working Solution storage->working_solution Thaw one aliquot

Caption: Workflow for preparing and storing Fesoterodine solutions.

References

  • DrugBank. (n.d.). Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Chemsrc. (2025). Fesoterodine Fumarate | CAS#:286930-03-8. [Link]

  • Pfizer Medical - US. (n.d.). TOVIAZ® (fesoterodine fumarate) How Supplied/Storage and Handling. [Link]

  • Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets Product Monograph. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • USP-NF. (2023). Fesoterodine Fumarate - USP-NF ABSTRACT. [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • ScienceDirect. (2012). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Der Pharma Chemica. (2016). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. [Link]

  • U.S. Food and Drug Administration. (2008). TOVIAZ™ (fesoterodine fumarate) extended-release tablets Prescribing Information. [Link]

  • Rasayan Journal of Chemistry. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • DailyMed. (n.d.). FESOTERODINE FUMARATE tablet, extended release. [Link]

  • ResearchGate. (2016). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. [Link]

  • National Institutes of Health. (n.d.). Fesoterodine. PubChem. [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Extraction of (R)-Fesoterodine Fumarate from Biological Matrices

Introduction: The Bioanalytical Imperative for Fesoterodine (R)-Fesoterodine fumarate, marketed as Toviaz®, is a cornerstone therapy for overactive bladder (OAB).[1] As a prodrug, it undergoes rapid and extensive convers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioanalytical Imperative for Fesoterodine

(R)-Fesoterodine fumarate, marketed as Toviaz®, is a cornerstone therapy for overactive bladder (OAB).[1] As a prodrug, it undergoes rapid and extensive conversion by nonspecific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] This biotransformation is critical to its therapeutic effect.[3] Consequently, robust and reliable bioanalytical methods are paramount for accurately quantifying both fesoterodine and, more importantly, 5-HMT in biological matrices during preclinical and clinical development.[4] Such analyses are fundamental to understanding the pharmacokinetics, pharmacodynamics, and bioequivalence of fesoterodine formulations.[5][6]

Solid-phase extraction (SPE) has emerged as a preferred sample preparation technique in bioanalysis due to its ability to deliver cleaner extracts, reduce matrix effects, and offer higher analyte concentration compared to simpler methods like protein precipitation or liquid-liquid extraction.[4][7] This application note provides a detailed guide to developing and implementing SPE protocols for the efficient extraction of fesoterodine and 5-HMT from biological fluids, with a focus on the underlying scientific principles that govern method development.

Physicochemical Properties and their Impact on SPE Strategy

A successful SPE method hinges on a thorough understanding of the analyte's physicochemical properties. Fesoterodine and its active metabolite 5-HMT are basic compounds.[8] The lipophilicity, as indicated by the octanol:water distribution coefficient (logD), is a key determinant of retention on reversed-phase sorbents.[3] Notably, 5-HMT is considerably less lipophilic than its precursor, tolterodine, which influences the choice of SPE sorbent and elution conditions.[3]

CompoundpKalogD (pH 7.4)Key Structural Features
(R)-Fesoterodine ~9.8 (tertiary amine)HighTertiary amine, ester group, aromatic rings
5-HMT 9.28[8]0.47[8]Tertiary amine, hydroxyl group, aromatic rings

Table 1: Physicochemical properties of Fesoterodine and its active metabolite 5-HMT relevant to SPE method development.

The presence of a tertiary amine in both molecules allows for manipulation of their charge state through pH adjustment, a critical factor for ion-exchange SPE. At a pH two units below the pKa, these compounds will be predominantly positively charged, enabling strong retention on a cation exchange sorbent.[9]

Choosing the Right SPE Sorbent: A Mechanistic Approach

Given the properties of fesoterodine and 5-HMT, two primary SPE chemistries are highly effective: Mixed-Mode Cation Exchange (MCX) and Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents.

Mixed-Mode Cation Exchange (MCX): The Power of Orthogonal Retention

MCX sorbents combine reversed-phase and ion-exchange functionalities on a single particle, offering a powerful tool for cleaning up complex biological samples.[10][11] This dual retention mechanism allows for a more rigorous and selective extraction process.[10]

  • Reversed-Phase Interaction: The hydrophobic backbone of the sorbent (e.g., C8 or a polymeric resin) retains the analytes based on their lipophilicity.[12]

  • Ion-Exchange Interaction: The negatively charged functional groups (e.g., benzenesulfonic acid) strongly bind the positively charged analytes.[10][12]

This dual mechanism permits the use of strong organic wash steps to remove neutral and acidic interferences without risking analyte loss, leading to exceptionally clean extracts.[10]

SPE_Mechanism cluster_Analyte Analyte (Fesoterodine/5-HMT) cluster_Sorbent MCX Sorbent Particle Analyte Positively Charged Analyte (pH < pKa) Sorbent Hydrophobic Backbone (e.g., C8) + Cation Exchange Sites (-SO3-) Analyte->Sorbent Retention (Hydrophobic & Ionic)

Caption: Dual retention mechanism of MCX SPE.

Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbents: Versatility and High Recovery

HLB sorbents are based on a copolymer of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[13][14] This unique composition provides several advantages:

  • Broad Analyte Compatibility: HLB sorbents can retain a wide range of compounds, from polar to non-polar.[13][14][15]

  • High Binding Capacity: Polymeric sorbents typically have a higher surface area and binding capacity compared to silica-based sorbents.[14][16]

  • pH Stability: HLB sorbents are stable over a wide pH range (typically 1-14), offering greater flexibility in method development.[13][14]

  • Water-Wettable: The hydrophilic component ensures that the sorbent remains wetted even if it runs dry, leading to more reproducible results.[16]

For fesoterodine and 5-HMT, the balanced hydrophilic and lipophilic properties of HLB sorbents allow for strong retention of the parent drug and its more polar metabolite, resulting in high and consistent recoveries.[15]

HLB_Workflow Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 Wash 1 (Aqueous Wash) Load->Wash1 Wash2 Wash 2 (Organic Wash) Wash1->Wash2 Elute Elute (Organic Solvent +/- Modifier) Wash2->Elute

Caption: General workflow for HLB-based SPE.

Detailed Protocols

The following protocols are starting points and should be optimized for specific applications and analytical instrumentation (e.g., LC-MS/MS).

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for Fesoterodine and 5-HMT in Human Plasma

This protocol is designed for maximum cleanup and is particularly useful when low limits of quantification are required.

1. Sample Pre-treatment:

  • To 200 µL of human plasma, add an internal standard.

  • Add 200 µL of 4% phosphoric acid in water.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Use the supernatant for SPE.

2. SPE Procedure:

StepReagentVolumeRationale
Condition Methanol1 mLWets the sorbent and activates the functional groups.[17]
Equilibrate Deionized Water1 mLPrepares the sorbent for the aqueous sample matrix.[17]
Load Pre-treated sample supernatant~400 µLAt acidic pH, analytes are positively charged, promoting strong ionic retention.
Wash 1 2% Formic Acid in Water1 mLRemoves polar interferences.
Wash 2 Methanol1 mLRemoves less polar, neutral, and acidic interferences retained by the reversed-phase mechanism.[9]
Elute 5% Ammonium Hydroxide in Methanol1 mLThe basic pH neutralizes the charge on the analytes, disrupting the ion-exchange retention and allowing for elution.[9]

3. Post-Elution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase used for LC-MS/MS analysis.

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE for Fesoterodine and 5-HMT in Urine

This protocol is suitable for urine samples, which typically have a less complex matrix than plasma.

1. Sample Pre-treatment:

  • For the analysis of total 5-HMT (free and glucuronidated), enzymatic hydrolysis is required.

  • To 500 µL of urine, add an internal standard and an appropriate buffer (e.g., acetate buffer, pH 5.0).

  • Add β-glucuronidase enzyme and incubate as per the manufacturer's instructions.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Use the supernatant for SPE.

2. SPE Procedure:

StepReagentVolumeRationale
Condition Methanol1 mLWets the polymeric sorbent.
Equilibrate Deionized Water1 mLPrepares the sorbent for the aqueous sample.
Load Pre-treated urine supernatant~500 µLAnalytes are retained by a combination of hydrophilic and lipophilic interactions.
Wash 5% Methanol in Water1 mLRemoves salts and other polar interferences.
Elute Methanol1 mLA strong organic solvent disrupts the hydrophobic interactions, eluting the analytes.

3. Post-Elution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase used for LC-MS/MS analysis.

Method Validation and Trustworthiness

Any developed SPE protocol must be rigorously validated to ensure its reliability. Key validation parameters include:

  • Recovery: The efficiency of the extraction process. High and consistent recovery is desirable.[5]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer.[4] A clean extract minimizes matrix effects.

  • Reproducibility: The consistency of the results across different batches and analysts.[14]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

By systematically evaluating these parameters, a self-validating and trustworthy protocol can be established.

Conclusion

The selection of an appropriate SPE technique for the bioanalysis of (R)-fesoterodine and its active metabolite, 5-HMT, is critical for obtaining accurate and reliable data. Both Mixed-Mode Cation Exchange and Hydrophilic-Lipophilic Balanced sorbents offer excellent performance, with the choice depending on the specific requirements of the assay, such as the complexity of the biological matrix and the desired level of cleanup. The protocols provided herein, grounded in the physicochemical properties of the analytes and the mechanisms of SPE, serve as a robust starting point for researchers, scientists, and drug development professionals. Through careful optimization and validation, these methods can be seamlessly integrated into high-throughput bioanalytical workflows, supporting the continued development and clinical use of this important therapeutic agent.

References

  • Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. PubMed. Available at: [Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. Available at: [Link]

  • Bond Elut HLB | SPE Sorbent. Agilent. Available at: [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]

  • Polymeric HLB SPE Cartridge. Hawach Scientific. Available at: [Link]

  • HLB Hydrophilic-Lipophilic Balanced. Biocomma. Available at: [Link]

  • Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • HLB SPE cartridges. Affinisep. Available at: [Link]

  • Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday. Available at: [Link]

  • Fesoterodine fumarate extended-release tablets. Accord Healthcare Inc. Available at: [Link]

  • When should I choose a mixed-mode SPE? Biotage. Available at: [Link]

  • Mixed Mode Octyl(C8)/SCX SPE Cartridge. Hawach Scientific. Available at: [Link]

  • An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. Continence. Available at: [Link]

  • The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. PubMed. Available at: [Link]

  • Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC–MS/MS and its application to a pharmacokinetic study. Springer. Available at: [Link]

  • Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. ScienceDirect. Available at: [Link]

  • Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. PubMed. Available at: [Link]

  • Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. Available at: [Link]

  • How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. Available at: [Link]

  • Solid-phase Micro-extraction of Drugs from Biological Matrices. Seton Hall University. Available at: [Link]

  • Solid-Phase Microextraction and Related Techniques in Bioanalysis. MDPI. Available at: [Link]

  • Method for preparing high-purity fesoterodine fumarate. Google Patents.

Sources

Method

Dissolution testing parameters for (R)-Fesoterodine fumarate extended-release tablets

Application Note: Dissolution Testing Parameters for (R)-Fesoterodine Fumarate Extended-Release Tablets Introduction & Scientific Rationale (R)-Fesoterodine fumarate is a prodrug designed for the treatment of overactive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dissolution Testing Parameters for (R)-Fesoterodine Fumarate Extended-Release Tablets

Introduction & Scientific Rationale

(R)-Fesoterodine fumarate is a prodrug designed for the treatment of overactive bladder (OAB). Upon oral administration, it is rapidly hydrolyzed in vivo by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]

For the Extended-Release (ER) formulation, the release mechanism is critical. Typically formulated using a hydrophilic matrix system (e.g., Hypromellose/HPMC), the drug release is governed by the hydration, swelling, and erosion of the polymer matrix.

Why this matters for dissolution:

  • Solubility vs. Release: Fesoterodine fumarate is freely soluble in water (~551 mg/mL). Therefore, the dissolution rate is formulation-controlled , not solubility-controlled. The test must aggressively challenge the robustness of the polymer matrix.

  • pH Dependency: While the drug's solubility is high, the polymer's swelling behavior can be pH-dependent. FDA guidelines mandate profiling across the physiological range (pH 1.2, 4.5, 6.8) during development to rule out dose-dumping.

  • Stability: As an ester-based prodrug, Fesoterodine is chemically stable in standard dissolution media (unlike its rapid in vivo enzymatic hydrolysis), allowing for the quantification of the parent molecule during in vitro testing.

Regulatory & Development Strategy

The FDA recommends a specific approach for generic development of modified-release products. You must establish a profile that demonstrates bioequivalence.[2]

FDA Recommended Dissolution Conditions (OGD)
ParameterRecommendation
Apparatus USP Apparatus 1 (Basket) @ 100 rpm OR USP Apparatus 2 (Paddle) @ 50 rpm
Media Multimedia Profiling Required: pH 1.2, pH 4.5, and pH 6.8 buffer
Volume 900 mL
Temperature 37.0°C ± 0.5°C
Sampling 1, 2, 4 hours, then every 2 hours until ≥80% release

Application Scientist Insight: For Routine Quality Control (QC), a single medium is selected. Phosphate Buffer pH 6.8 is the industry standard for this product because it mimics the intestinal environment where the majority of the ER dose is released and absorbed.

Validated Standard Protocol (QC Method)

This protocol is designed for routine batch release and stability testing, optimized for discrimination and robustness.

A. Dissolution Parameters
  • Apparatus: USP Apparatus 2 (Paddle)[3]

    • Note: If tablets float due to the HPMC matrix, use Sinkers (Japanese Pharmacopoeia style wire helix) to prevent variable hydrodynamics. Alternatively, switch to Apparatus 1 (Basket) at 100 rpm.

  • Speed: 50 rpm (Standard) or 100 rpm (if coning occurs, though unlikely with this soluble drug).

  • Medium: 0.05 M Phosphate Buffer, pH 6.8.[4]

  • Volume: 900 mL.[3]

  • Vessel Temp: 37.0°C ± 0.5°C.[5]

  • Time Points: 1, 2, 4, 8, 12, 16, and 20 hours.

B. Reagent Preparation (Phosphate Buffer pH 6.8)
  • Dissolve 6.8 g of Monobasic Potassium Phosphate (

    
    ) and 0.9 g of Sodium Hydroxide (
    
    
    
    ) in 900 mL of distilled water.
  • Adjust pH to 6.8 ± 0.05 using 1N NaOH or Phosphoric Acid.

  • Dilute to 1000 mL with water.

  • Degassing: Essential to prevent bubble formation on the tablet surface, which can artificially retard release. Heat to 41°C and filter under vacuum.

Analytical Methodology (HPLC)

Since Fesoterodine lacks a strong chromophore and is used in low doses (4 mg/8 mg), a sensitive HPLC method is required.

Chromatographic Conditions
  • Column: C18 Monolithic Column (e.g., Phenomenex Onyx Monolithic C18, 100 x 4.6 mm) or equivalent 5 µm C18 column.

  • Mobile Phase: Acetonitrile : Methanol : Buffer (30 : 15 : 55 v/v/v).[3][5][6]

    • Buffer: 0.03 M Ammonium Acetate, adjusted to pH 3.8 with Acetic Acid.

  • Flow Rate: 1.5 mL/min (Adjust based on column backpressure).

  • Detection: UV at 208 nm (Critical for sensitivity).

  • Injection Volume: 25 - 50 µL.

  • Run Time: ~8 minutes (Fesoterodine retention time approx. 3-4 min).

  • Column Temp: 40°C.

Sample Preparation
  • Withdraw 5 mL aliquot from dissolution vessel.

  • Filter immediately through a 0.45 µm PVDF or Nylon syringe filter. Do not use cellulose nitrate as it may adsorb the drug.

  • Discard the first 2 mL of filtrate (saturation of filter membrane).

  • Inject directly into HPLC.

Visualized Workflows

Workflow 1: Dissolution Decision Tree

This logic gate ensures the correct apparatus selection based on tablet behavior.

DissolutionSelection Start Start Method Development CheckFloat Does Tablet Float in Media? Start->CheckFloat FloatYes Yes (HPMC Swelling) CheckFloat->FloatYes FloatNo No (Sinks) CheckFloat->FloatNo App1 Select USP Apparatus 1 (Basket) @ 100 rpm FloatYes->App1 Preferred Sinkers Alternative: App 2 with Wire Helix Sinkers FloatYes->Sinkers Option B App2 Select USP Apparatus 2 (Paddle) @ 50 rpm FloatNo->App2 Standard Validation Validate Discrimination (Check coning/variability) App1->Validation App2->Validation Sinkers->Validation

Caption: Decision tree for selecting the optimal USP apparatus based on the buoyancy of the extended-release matrix formulation.

Workflow 2: Analytical Data Processing

The path from sample collection to calculated % release.

AnalyticalWorkflow Sample Dissolution Sample (T = x hours) Filter Filter 0.45 µm PVDF (Discard first 2mL) Sample->Filter HPLC HPLC Analysis (C18, 208 nm) Filter->HPLC Calc Calculate Conc. (Linear Regression) HPLC->Calc Profile Plot Release Profile (% Release vs Time) Calc->Profile

Caption: Step-by-step analytical workflow for quantifying Fesoterodine Fumarate in dissolution media.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
High Variability (RSD > 10%) Tablet sticking to vessel wall or floating.Use sinkers (App 2) or switch to Baskets (App 1). Ensure media is degassed.
Low Recovery (< 95% at infinity) Drug adsorption to filter; Incomplete extraction.Validate filter compatibility (PVDF vs Nylon). Sonicate infinity sample to ensure total matrix erosion.
Peak Tailing in HPLC Secondary interactions with silanols.Ensure buffer concentration is sufficient (≥30mM). Add 0.1% Triethylamine (TEA) if necessary, though Ammonium Acetate usually suffices.
Ghost Peaks Fumaric acid interference.Fumaric acid elutes very early (near void volume). Ensure Fesoterodine retention time is > 3.0 min to separate from the counter-ion.

References

  • FDA Dissolution Methods Database. Fesoterodine Fumarate Extended Release Tablet.[2] U.S. Food and Drug Administration.[2][3][4][7][8]

  • D'Souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (Context on Apparatus selection for modified release).

  • Viana, O. S., et al. (2012). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics. Journal of Pharmaceutical Analysis. (Source for HPLC conditions and pH 6.8 selection).

  • Pfizer Inc. (2023). Toviaz (fesoterodine fumarate) Prescribing Information.[9][10] (Mechanism of action and prodrug hydrolysis data).

Sources

Application

Development of a Stability-Indicating HPLC Assay for Fesoterodine Fumarate: A Prodrug-Specific Approach

Introduction & Scientific Rationale Fesoterodine fumarate is a muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Chemically, it is an ester prodrug . This structural characteristic is the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Fesoterodine fumarate is a muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Chemically, it is an ester prodrug . This structural characteristic is the defining factor for its stability profile. In vivo, it is rapidly hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[3][4]

From an analytical development perspective, this "feature" is a "bug." The ester linkage is chemically labile, making the API highly susceptible to hydrolysis during storage, particularly in the presence of moisture or pH shifts. A true stability-indicating assay (SIA) must not only quantify the parent drug but also resolve it from 5-HMT (the primary degradant) and other process impurities like the diester and aldehyde derivatives.

This application note outlines a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the hydrophobic parent ester from its more polar hydrolytic degradants.

Chemical Degradation Logic

Understanding the degradation pathway is prerequisite to method design. The primary failure mode for Fesoterodine formulations is the cleavage of the isobutyrate ester bond.

Degradation Pathway Diagram

Fesoterodine_Degradation Feso Fesoterodine Fumarate (Parent Prodrug) HMT 5-HMT (Active Metabolite/Hydrolysis Product) Feso->HMT Hydrolysis (Acid/Base/Enzymatic) Oxide N-Oxide Impurities Feso->Oxide Oxidation (Peroxide) ImpA Impurity A (Deacyl Fesoterodine) HMT->ImpA Further Degradation

Figure 1: Primary degradation pathway of Fesoterodine Fumarate. The conversion to 5-HMT is the critical quality attribute (CQA) to monitor.

Method Development Strategy

Stationary Phase Selection

Fesoterodine is lipophilic (LogP ~4.5), while 5-HMT is significantly more polar (LogP ~1.5). A standard C18 (Octadecylsilane) column is selected to provide sufficient retention for the parent molecule while allowing the polar degradants to elute early but with capacity factors (


) > 2.0.
Mobile Phase & pH Control

The tertiary amine in Fesoterodine has a pKa of approximately 10.3.

  • Buffer Selection: We utilize a phosphate buffer adjusted to pH 3.5 .

  • Reasoning: At pH 3.5, the amine is fully protonated, preventing secondary interactions with residual silanols on the column (which causes peak tailing). Furthermore, acidic pH stabilizes the ester linkage during the analytical run, preventing on-column degradation.

Experimental Protocol: Chromatographic Conditions

This protocol uses a gradient elution to manage the polarity spread between the parent and degradants.

ParameterSpecification
Instrument HPLC with PDA (Photodiode Array) Detector
Column Inertsil ODS-3V or ACE 5 C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20mM Potassium Dihydrogen Phosphate (pH 3.5 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile : Methanol (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection UV at 220 nm (Maximizes sensitivity for impurities)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.07030Initial
5.07030Isocratic hold for polar degradants
25.02080Ramp to elute Fesoterodine
30.02080Wash
35.07030Re-equilibration

Experimental Protocol: Forced Degradation Studies

To validate the method's specificity, the drug substance must be subjected to stress conditions.[1][2][4][5][6] The goal is to achieve 5–20% degradation.

Safety Note: Wear appropriate PPE. Fesoterodine is a potent antimuscarinic.[7]

Step-by-Step Stress Protocol
1. Acid Hydrolysis
  • Transfer 10 mg of Fesoterodine Fumarate into a 10 mL volumetric flask.

  • Add 2 mL of 0.1 N HCl .

  • Heat at 60°C for 2 hours.

  • Neutralize with 2 mL of 0.1 N NaOH.

  • Dilute to volume with Mobile Phase.

    • Expected Result: Significant formation of 5-HMT (Hydrolysis).[6]

2. Base Hydrolysis (Critical)
  • Transfer 10 mg of API into a 10 mL flask.

  • Add 2 mL of 0.1 N NaOH .

  • Keep at ambient temperature for 10 minutes . (Esters hydrolyze rapidly in base; heating may destroy the sample completely).

  • Neutralize with 2 mL of 0.1 N HCl immediately.

  • Dilute to volume.

3. Oxidative Stress[2][4][5]
  • Transfer 10 mg of API into a 10 mL flask.

  • Add 2 mL of 3% Hydrogen Peroxide (H2O2) .

  • Store at room temperature for 24 hours.

  • Dilute to volume.

    • Expected Result: Formation of N-oxide impurities.

4. Thermal Stress[1][8]
  • Place dry API powder in a petri dish.

  • Incubate at 80°C for 48 hours.

  • Dissolve and dilute to target concentration.

Validation Workflow & Acceptance Criteria

The following workflow ensures the method meets ICH Q2(R1) guidelines.

Method_Validation Start Method Validation Plan Specificity Specificity (Peak Purity via PDA) Start->Specificity Stress Samples Linearity Linearity (r² > 0.999) Specificity->Linearity No Interference Precision Precision (RSD < 2.0%) Linearity->Precision Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy

Figure 2: Validation workflow ensuring the method is fit for purpose.

Typical Retention Data (Relative)
ComponentRelative Retention Time (RRT)Resolution (Rs)
5-HMT (Degradant) ~0.35N/A
Impurity A ~0.85> 2.0
Fesoterodine (API) 1.00-
Diester Impurity ~1.45> 3.0

Interpretation: The method successfully elutes the polar active metabolite (5-HMT) well before the parent drug, preventing co-elution. The gradient wash ensures late-eluting lipophilic impurities (diesters) are cleared.

References

  • Reddy, K. N., et al. (2013). "Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances." Der Pharma Chemica, 5(5), 115-122.[1]

  • Viana, O. S., et al. (2014). "Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 88, 361-369.

  • Reddy, B. V. R., et al. (2012).[4][5] "A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate." Rasayan Journal of Chemistry, 5(2), 239-245.[4]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9849808, Fesoterodine Fumarate."

Sources

Method

Spectrophotometric determination methods for (R)-Fesoterodine fumarate bulk powder

This application note details validated spectrophotometric protocols for the quantitative determination of (R)-Fesoterodine fumarate in bulk powder. It is designed for Quality Control (QC) laboratories requiring cost-eff...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details validated spectrophotometric protocols for the quantitative determination of (R)-Fesoterodine fumarate in bulk powder. It is designed for Quality Control (QC) laboratories requiring cost-effective, high-throughput alternatives to HPLC.

Introduction & Scientific Rationale

(R)-Fesoterodine fumarate is a competitive muscarinic receptor antagonist used to treat overactive bladder. While HPLC is the gold standard for stability-indicating assays, UV-Visible spectrophotometry offers a rapid, solvent-sparing alternative for routine bulk uniformity testing and solubility studies.

This guide presents three distinct methodologies based on different physicochemical properties of the drug:

  • Method A (Direct UV): Exploits the chromophoric activity of the phenolic ester moiety.

  • Method B (Charge Transfer): Utilizes the electron-donating nature of the tertiary amine to form a complex with DDQ.

  • Method C (Ion-Pair Formation): Leverages the cationic ammonium center to form an extractable complex with Wool Fast Blue (WFB).

Chemical Basis of Analysis
  • Chromophore: The molecule contains a phenolic ester and aromatic rings, absorbing strongly in the UV region (210–230 nm).

  • Reaction Center: The tertiary amine group (diisopropylamine moiety) acts as an electron donor (Lewis base) or a protonation site for ion-pairing with acidic dyes.

Experimental Protocols

General Reagents & Apparatus
  • Solvents: Methanol (AR Grade), Chloroform (Spectroscopic Grade), 0.1 N HCl, Distilled Water.

  • Reagents:

    • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): 0.1% w/v solution in methanol.

    • Wool Fast Blue (WFB) BL: 0.1% w/v solution in distilled water.

    • Buffer: Potassium hydrogen phthalate buffer (pH 3.0 - 4.0).

  • Apparatus: Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells.

Method A: Direct UV Spectrophotometry

Best for: Routine assay, dissolution profiling, and solubility studies.

Protocol
  • Standard Stock Solution: Dissolve 10 mg of Fesoterodine fumarate in 10 mL of Methanol to obtain 1000 µg/mL.

  • Working Standard: Dilute 1.0 mL of stock into 100 mL of 0.1 N HCl (or Methanol) to obtain 10 µg/mL.

  • Scanning: Scan the solution from 200 nm to 400 nm against a reagent blank.

  • Selection: Determine

    
     (Typically 220 nm  in acidic media).
    
  • Calibration: Prepare aliquots of 5, 10, 15, 20, 25 µg/mL. Measure Absorbance at 220 nm.

Validation Parameters (Typical)
ParameterSpecification
Linearity Range 5 – 25 µg/mL
Regression Equation

(e.g.,

)
Correlation (

)

LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL
Method B: Charge Transfer Complex (DDQ)

Best for: Specificity against non-amine excipients; Visible range detection.

Mechanism

The tertiary nitrogen of Fesoterodine acts as an n-donor, while DDQ acts as a


-acceptor. This results in the formation of a stable, colored Charge Transfer (CT) complex.
Protocol
  • Preparation: Transfer aliquots of stock solution (100–500 µg equivalent) into 10 mL volumetric flasks.

  • Reaction: Add 2.0 mL of 0.1% DDQ solution.

  • Incubation: Allow to stand for 10 minutes at room temperature (color changes to reddish-brown).

  • Dilution: Make up to volume with Methanol or Acetonitrile.

  • Measurement: Measure Absorbance at 385 nm against a reagent blank.

Method C: Ion-Pair Extraction (Wool Fast Blue)

Best for: High sensitivity and dirty matrices (extraction step removes interferences).

Mechanism

At acidic pH, the tertiary amine is protonated (


). This cation forms a 1:1 ion-pair complex with the anionic sulfonate group of the Wool Fast Blue dye. The neutral complex is extracted into chloroform.[1]
Protocol
  • Preparation: Transfer aliquots of drug solution into a separating funnel.

  • Buffering: Add 2.0 mL of Phthalate Buffer (pH 3.0).

  • Dye Addition: Add 5.0 mL of 0.1% WFB solution.

  • Extraction: Add 10 mL of Chloroform and shake vigorously for 2 minutes.

  • Separation: Allow layers to separate. Collect the lower organic (Chloroform) layer.

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove moisture.

  • Measurement: Measure Absorbance at 590 nm against a chloroform blank.

Critical Control Points & Workflow

The following diagram illustrates the decision logic and experimental workflow for selecting and executing the appropriate method.

G Start Sample: Bulk Fesoterodine Fumarate Choice Select Method Based on Requirement Start->Choice MethodA Method A: Direct UV (High Throughput) Choice->MethodA Routine QC MethodB Method B: DDQ Reaction (Visible Range / Specificity) Choice->MethodB Colorimetric MethodC Method C: Ion-Pair (WFB) (High Sensitivity / Extraction) Choice->MethodC Complex Matrix StepA1 Dissolve in 0.1N HCl MethodA->StepA1 StepB1 Add 0.1% DDQ Reagent MethodB->StepB1 StepC1 Add Buffer (pH 3.0) + WFB Dye MethodC->StepC1 StepA2 Scan 200-400 nm (Max: 220 nm) StepA1->StepA2 Validation Validate (ICH Q2 R1) Linearity, Precision, Accuracy StepA2->Validation StepB2 Form Charge Transfer Complex (Red-Brown) StepB1->StepB2 StepB3 Measure at 385 nm StepB2->StepB3 StepB3->Validation StepC2 Extract with Chloroform StepC1->StepC2 StepC3 Measure Organic Layer at 590 nm StepC2->StepC3 StepC3->Validation

Figure 1: Analytical workflow for the spectrophotometric determination of Fesoterodine Fumarate.

Method Validation Strategy (ICH Q2 R1)

To ensure data integrity, the selected method must be validated.

  • Linearity: Plot Absorbance vs. Concentration. Calculate the correlation coefficient (

    
    ).[2] Acceptance: 
    
    
    
    .[2][3]
  • Precision:

    • Repeatability: Analyze 6 replicates of a single concentration (e.g., 15 µg/mL). Acceptance: %RSD < 2.0%.[1][4]

    • Intermediate Precision: Analyze samples on different days/instruments.

  • Accuracy (Recovery): Spike placebo (if available) or standard into solvent at 80%, 100%, and 120% levels. Acceptance: 98.0% – 102.0% recovery.

  • Robustness: Deliberately vary wavelength (

    
     nm) and pH (
    
    
    
    units) to check stability.

Troubleshooting

  • Turbidity in Method A: Ensure complete dissolution. Fumarate salts are generally soluble in water/methanol, but filtration may be required if excipients are present.

  • Unstable Color in Method B: DDQ complexes can be moisture-sensitive. Use dry solvents and measure immediately after incubation.

  • Emulsion in Method C: If layers do not separate in the extraction funnel, add a few drops of saturated NaCl solution to break the emulsion.

References

  • Thotteti, S., & Yadav, S. (2014). A Simple UV Spectrophotometric Method for the Determination of Fesoterodine Fumarate in Tablets.[5] Semantic Scholar.

  • Vasanth, P.M., et al. (2019). Development and Validation of UV/Visible Spectrophotometric Method for the Estimation of Fesoterodine in Bulk and Pharmaceutical Formulations.[6][3] European Journal of Biomedical and Pharmaceutical Sciences.

  • El-Didamony, A., et al. (2018). Extractive-Spectrophotometric Determination of Some Antimuscarinic Antagonist in Tablet Formulations Using Eriochrome Cyanine R. ResearchGate.

  • PubChem. Fesoterodine Fumarate Compound Summary.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Mobile Phase pH for Fesoterodine Fumarate Chromatography

Welcome to the technical support guide for the chromatographic analysis of Fesoterodine Fumarate. This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of Fesoterodine Fumarate. This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting scenarios encountered during method development, with a specific focus on the critical role of mobile phase pH.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses the fundamental principles governing the chromatographic behavior of Fesoterodine Fumarate. Understanding these concepts is the first step toward robust method development and effective troubleshooting.

Q1: Why is mobile phase pH the most critical parameter for the HPLC analysis of Fesoterodine Fumarate?

Mobile phase pH is paramount because Fesoterodine is a basic compound, meaning its molecular charge state is highly dependent on the acidity of its environment.[1][2] In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Any change in the analyte's polarity will significantly alter its retention time, peak shape, and selectivity relative to other compounds in the sample.[3]

For Fesoterodine, controlling the pH allows you to:

  • Control Ionization: Dictate whether the molecule is in its charged (ionized) or neutral (unionized) form.

  • Optimize Retention Time: The ionized form is more polar and elutes earlier, while the neutral form is more hydrophobic and elutes later.[1][4]

  • Improve Peak Shape: Suppress undesirable interactions with the silica-based stationary phase, which is crucial for preventing peak tailing.[5][6]

  • Enhance Resolution: Fine-tune the selectivity between Fesoterodine, its active metabolite (5-hydroxymethyl tolterodine), and other related substances or degradation products.[7]

Q2: What is the pKa of Fesoterodine, and how does it directly influence the choice of mobile phase pH?

The pKa is the pH at which a compound is 50% ionized and 50% unionized.[2] Fesoterodine, being a tertiary amine, has a pKa of approximately 10.31 .[8]

This value is the cornerstone of method development. A universally accepted principle in chromatography is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[1] Operating near the pKa results in a mixed population of ionized and unionized molecules, leading to peak broadening, splitting, and poor reproducibility.[3]

For Fesoterodine (pKa ≈ 10.31), you have two primary options:

  • Work at Low pH (e.g., pH < 4): At this pH, Fesoterodine is fully protonated (BH+), existing as a single, stable, ionized species. This is the most common and recommended approach.

  • Work at High pH (e.g., pH > 12): This would render the molecule fully unionized (B). However, this approach is rarely used as it requires specialized pH-stable columns, and the high pH can rapidly degrade standard silica-based stationary phases.[2]

Most published methods for Fesoterodine Fumarate utilize a low pH, typically in the range of 2.5 to 4.0.[7][9]

Diagram 1: Influence of pH on Fesoterodine's Ionization and Chromatographic Behavior

G cluster_low Low pH Range (2-4) cluster_mid Transition pH Range (9-11) cluster_high High pH Range (>12) cluster_state cluster_result low_ph Mobile Phase pH << pKa (e.g., pH 3.0) fes_ion Fesoterodine is Fully Ionized (BH+) low_ph->fes_ion Analyte State sil_prot Silanols are Protonated (Si-OH) low_ph->sil_prot Silanol State mid_ph Mobile Phase pH ≈ pKa (e.g., pH 10.3) fes_mix Fesoterodine is a Mix of B and BH+ mid_ph->fes_mix Analyte State high_ph Mobile Phase pH >> pKa (e.g., pH 12.5) fes_union Fesoterodine is Fully Unionized (B) high_ph->fes_union Analyte State sil_deprot Silanols are Deprotonated (Si-O⁻) high_ph->sil_deprot Silanol State result_good ✓ Stable Retention ✓ Symmetrical Peak ✓ Recommended fes_ion->result_good Leads to result_bad ✗ Unstable Retention ✗ Broad/Split Peak ✗ Avoid fes_mix->result_bad Leads to result_high ✓ Stable Retention ✓ High Retention ✗ Requires Special Column fes_union->result_high Leads to sil_prot->result_good Minimizes Secondary Interactions sil_deprot->result_high Risk of Tailing & Column Damage

Caption: Relationship between pH, Fesoterodine ionization, and chromatographic performance.

Q3: My Fesoterodine peak is tailing. How can adjusting the pH help fix this?

Peak tailing for basic compounds like Fesoterodine is a classic problem in reversed-phase chromatography.[5] It is most often caused by secondary ionic interactions between the positively charged analyte (BH+) and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the C18 column packing.[5]

Adjusting the mobile phase to a low pH (e.g., 2.5 - 3.5) is the most effective solution. This accomplishes two things simultaneously:

  • It ensures Fesoterodine is consistently in its protonated (BH+) state.

  • More importantly, it protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the sites of secondary interaction. This results in a sharp, symmetrical peak.[10]

If tailing persists even at low pH, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.2%).[9] TEA can mask any remaining active silanol sites, further improving peak shape.

Section 2: Practical Guide to pH Optimization

This section provides actionable protocols and workflows for systematically optimizing the mobile phase pH for your Fesoterodine Fumarate analysis.

Q4: What is a step-by-step protocol for optimizing the mobile phase pH for a new Fesoterodine method?

This protocol assumes you have already selected a suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) and organic modifier (e.g., acetonitrile or methanol).

Experimental Protocol: Mobile Phase pH Optimization

  • Buffer Selection: Choose a buffer with a pKa close to your target pH for maximum buffering capacity. For a target pH of 3.0, phosphate or formate buffers are excellent choices.

    • Example: Prepare a 20 mM potassium dihydrogen phosphate stock solution.

  • Prepare Mobile Phases at Different pH Values:

    • Prepare three separate aqueous mobile phase components (e.g., 1 liter each).

    • Using a calibrated pH meter, adjust the pH of each to 2.8, 3.0, and 3.2 using an appropriate acid (e.g., orthophosphoric acid).[9]

    • For each pH, create the final mobile phase by mixing the aqueous buffer with the organic modifier in your desired ratio (e.g., Buffer:Methanol 42:58 v/v).[9]

  • System Equilibration:

    • Start with the lowest pH mobile phase (pH 2.8).

    • Flush the HPLC system and column for at least 20-30 column volumes until the backpressure is stable.

  • Analysis and Data Collection:

    • Inject a standard solution of Fesoterodine Fumarate.

    • Record the retention time, peak asymmetry (tailing factor), and theoretical plates.

    • If analyzing in the presence of impurities or degradants, calculate the resolution between Fesoterodine and the critical pair.

  • Iterative Testing:

    • Repeat steps 3 and 4 for the pH 3.0 and pH 3.2 mobile phases, ensuring the system is thoroughly equilibrated with each new mobile phase.

  • Evaluation:

    • Compare the results from the three pH values. Select the pH that provides the best balance of:

      • Peak Shape: Tailing factor closest to 1.0.

      • Resolution: Adequate separation from all relevant peaks (USP resolution > 1.5).

      • Retention Time: A reasonable retention time that allows for efficient analysis without being excessively long.

Diagram 2: Workflow for Mobile Phase pH Optimization

G start Start: Method Development Goal step1 1. Select Column & Organic Solvent (e.g., C18, Acetonitrile) start->step1 step2 2. Choose Buffer System (e.g., Phosphate, pKa ~2.1) step1->step2 step3 3. Prepare Mobile Phases at Test pH values (e.g., 2.8, 3.0, 3.2) step2->step3 step4 4. Equilibrate System with First pH step3->step4 step5 5. Inject Standard & Acquire Data step4->step5 step6 6. Evaluate Chromatogram - Peak Shape (Tailing) - Retention Time (k') - Resolution (Rs) step5->step6 decision Are all parameters within acceptance criteria? step6->decision next_ph 7. Switch to Next pH & Re-equilibrate decision->next_ph  No end Finalize Optimal pH & Validate Method decision->end  Yes next_ph->step5

Caption: A systematic workflow for optimizing mobile phase pH in HPLC method development.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter and provides pH-centric solutions.

Q5: My Fesoterodine retention time is drifting between injections. Could the mobile phase pH be the cause?

Yes, unstable pH is a primary cause of retention time drift for ionizable compounds. Here’s how to troubleshoot:

  • Inadequate Buffering: If your mobile phase pH is not properly buffered, small changes (like absorption of atmospheric CO₂) can alter the pH and, consequently, the retention time. Ensure you are using a buffer and that your target pH is within +/- 1 pH unit of the buffer's pKa.

  • Buffer Preparation: Inconsistencies in buffer preparation from one batch to the next are a common source of error. Always use a calibrated pH meter and prepare buffers carefully and consistently.

  • Mobile Phase Degradation: Some buffer solutions can be unstable over time or support microbial growth. It is best practice to prepare fresh mobile phase daily.[10]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Switching from a neutral or different pH mobile phase requires a significant equilibration period.

Q6: I can't separate Fesoterodine from a key impurity. How can I use pH to improve the resolution?

If the impurity is also an ionizable compound, small changes in pH can have a dramatic effect on selectivity and resolution.

  • Principle of Selectivity Tuning: Fesoterodine and its impurities will likely have different pKa values. Therefore, a small change in mobile phase pH will alter their degree of ionization—and thus their hydrophobicity and retention time—to different extents.

  • Actionable Steps: Using the protocol described in Q4, carefully study the retention behavior of both Fesoterodine and the impurity at slightly different pH values (e.g., 2.8, 3.0, 3.2, 3.4). You will often find a "sweet spot" where the separation between the two peaks is maximized. Even a 0.1-0.2 pH unit change can be enough to achieve baseline resolution. Several stability-indicating methods have been successfully developed by carefully optimizing parameters, including pH, to resolve Fesoterodine from its degradation products.[9][11]

Data Summary Table

ParameterValue / RecommendationSource(s)
Fesoterodine pKa ~10.31[8]
Fumaric Acid pKa pKa₁ = 2.94, pKa₂ = 4.46[8]
Recommended pH Range 2.5 - 4.0[7][9]
Commonly Used Buffers Phosphate, Formate, Acetate[9]
Common pH Adjuster Orthophosphoric Acid[9]
Typical Column C18 or ODS (e.g., Inertsil ODS-3V)[9]

References

  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. (SciSpace) [Link]

  • Fesoterodine Fumarate Extended-Release Tablets - Product Monograph. (Health Canada) [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (Der Pharma Chemica) [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (ResearchGate) [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (Der Pharma Chemica) [Link]

  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. (ResearchGate) [Link]

  • Effect of Mobile Phase ph on the Separation of Drugs using High-Performance Liquid Chromatography. (Taylor & Francis Online) [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (Waters Corporation) [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (Agilent) [Link]

  • Exploring the Role of pH in HPLC Separation. (Moravek) [Link]

  • HPLC Troubleshooting Guide. (hplc.cz) [Link]

  • Exploring the Role of pH in HPLC Separation. (Veeprho Pharmaceuticals) [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (Buchi) [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in the Pharmacokinetic Analysis of Fesoterodine and its Metabolites

Welcome to the technical support center for the bioanalysis of fesoterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of fesoterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects in pharmacokinetic (PK) analysis. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.

Fesoterodine, a prodrug, is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is the primary moiety responsible for its therapeutic effect.[1][2] The accurate quantification of 5-HMT and other relevant metabolites in complex biological matrices like plasma is paramount for reliable PK studies. However, the co-eluting endogenous components of the matrix can significantly interfere with the ionization of the analytes in the mass spectrometer source, a phenomenon known as the "matrix effect."[3][4] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[5]

This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, understand, and mitigate matrix effects in your LC-MS/MS analysis of fesoterodine metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a major concern in the LC-MS/MS analysis of fesoterodine metabolites?
Q2: What are the primary metabolites of fesoterodine I should be concerned about in my analysis?

A2: Fesoterodine is rapidly and extensively converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2] 5-HMT is then further metabolized by CYP2D6 and CYP3A4 to several other metabolites, including a carboxy metabolite, a carboxy-N-desisopropyl metabolite, and an N-desisopropyl metabolite.[11][12] While 5-HMT is the key analyte for assessing therapeutic exposure, monitoring other metabolites can be important for understanding the complete disposition of the drug. The choice of which metabolites to quantify will depend on the specific objectives of your study.

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?

A3: There are two primary methods for assessing matrix effects as recommended by regulatory bodies:

  • Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[13] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of a matrix effect.[14]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method used for validation.[13] The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to FDA guidance, the matrix effect should be evaluated using at least six different lots of the biological matrix.[15]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An appropriate internal standard is crucial for compensating for matrix effects.[3] An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-HMT-d14).[16] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[17] By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results. While analog internal standards can be used, they may not co-elute perfectly and may experience different matrix effects.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues related to matrix effects during the analysis of fesoterodine metabolites.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Potential Cause: Inconsistent matrix effects across different samples or lots of biological matrix.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Verify Internal Standard Suitability: Confirm that a stable isotope-labeled internal standard for 5-HMT is being used. If not, this should be the highest priority for method improvement.

  • Multi-Lot Matrix Effect Evaluation:

    • Protocol: Prepare low and high concentration QC samples in at least six different individual lots of blank plasma.

    • Analysis: Analyze these samples and calculate the accuracy and precision for each lot.

    • Interpretation: If certain lots show significant deviation from the nominal concentration, it indicates lot-to-lot variability in the matrix effect that the IS cannot fully compensate for. This points to the need for a more rigorous sample cleanup.

Issue 2: Significant Ion Suppression or Enhancement Observed

Potential Cause: Co-elution of matrix components, particularly phospholipids from plasma, with the analytes of interest.

Troubleshooting Workflow:

Caption: Decision tree for mitigating ion suppression/enhancement.

Detailed Protocols:

1. Enhancing Sample Preparation:

The goal is to remove interfering matrix components before LC-MS/MS analysis.[18]

  • Protocol 1: Liquid-Liquid Extraction (LLE)

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure 5-HMT is in its non-ionized form.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5-10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Protocol 2: Solid-Phase Extraction (SPE)

    • Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the plasma sample (pre-treated with internal standard and diluted with an acidic solution like 2% phosphoric acid).

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Protocol 3: Phospholipid Depletion (e.g., using HybridSPE®-Phospholipid technology)

    • Add plasma sample containing the internal standard to the HybridSPE® plate or cartridge.

    • Add an acidic protein precipitation solvent (e.g., 1% formic acid in acetonitrile).

    • Mix thoroughly to precipitate proteins.

    • Apply vacuum or positive pressure to pass the sample through the packed bed, which traps phospholipids.

    • The resulting filtrate is a clean extract ready for analysis.

Comparison of Sample Preparation Techniques:

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive.Prone to significant matrix effects, especially from phospholipids.[17]
Liquid-Liquid Extraction (LLE) Better cleanup than PPT, can be selective.[19]More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) High degree of cleanup, can be automated.[17]More expensive, requires method development.
HybridSPE®-Phospholipid Specifically targets and removes phospholipids, excellent for reducing matrix effects.[18]Higher cost per sample.

2. Optimizing Chromatographic Separation:

If sample preparation alone is insufficient, modifying the LC method can separate the analytes from the regions of ion suppression.[20]

  • Adjusting the Gradient: A shallower gradient can improve the resolution between 5-HMT and interfering peaks.

  • Changing Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and move analytes away from interfering peaks. The use of mobile phase additives like ammonium formate or ammonium acetate is also common.[16]

  • Exploring Different Column Chemistries: If a standard C18 column is used, consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) to achieve a different separation selectivity.

Issue 3: Failed Validation for Dilution Integrity

Potential Cause: The matrix effect is concentration-dependent. High concentration samples, when diluted, may exhibit a different matrix effect than the calibration standards.

Troubleshooting Steps:

  • Re-evaluate the Matrix Effect at Different Concentrations: Perform the post-extraction spike experiment at low, medium, and high QC concentrations. If the matrix factor changes significantly with concentration, a concentration-dependent matrix effect is likely.

  • Improve Sample Cleanup: This is the most robust solution. A cleaner extract will have a less pronounced and more consistent matrix effect across a range of concentrations. Refer to the sample preparation protocols in Issue 2.

  • Use a SIL-IS: A stable isotope-labeled internal standard is essential to track and correct for these variations.

LC-MS/MS Parameters for Fesoterodine Metabolite Analysis

The following table provides a starting point for the mass spectrometric detection of 5-hydroxymethyl tolterodine. These parameters should be optimized on your specific instrument.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
5-Hydroxymethyl Tolterodine (5-HMT) 342.2223.1ESI Positive
5-HMT-d14 (IS) 356.2237.1ESI Positive

Note: The precursor and product ions are based on published literature and may require fine-tuning.[16][19]

By systematically evaluating and addressing the challenges of matrix effects using the guidance and protocols provided, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for the pharmacokinetic analysis of fesoterodine and its metabolites.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). Available from: [Link]

  • Jang, K. H., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 98, 299-305. Available from: [Link]

  • Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets Product Monograph. Available from: [Link]

  • Pfizer. TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Available from: [Link]

  • Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. (2023). Available from: [Link]

  • Wikipedia. Fesoterodine. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available from: [Link]

  • Chromatography Today. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix-effect-in-bioanalysis-an-overview. Available from: [Link]

  • Malhotra, B., et al. (2009). Pharmacokinetic profile of fesoterodine. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 977-987. Available from: [Link]

  • Diefenbach, K., et al. (2008). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. World Journal of Urology, 26(3), 229-237. Available from: [Link]

  • Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1035-1038. Available from: [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. (2001). Available from: [Link]

  • Krag, T. N., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(11), 3513-3532. Available from: [Link]

  • Flarakos, J., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(12), 3349. Available from: [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. Available from: [Link]

  • Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available from: [Link]

  • Shah, G., et al. (2011). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Chromatographia, 73(5-6), 441-452. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Available from: [Link]

  • Macek, J., et al. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. Available from: [Link]

  • Sangoi, M. S., et al. (2011). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. Journal of AOAC International, 94(1), 115-121. Available from: [Link]

  • Sangoi, M. S., et al. (2011). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. Journal of AOAC International, 94(1), 115-121. Available from: [Link]

  • Kim, T. H., et al. (2014). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Archives of Pharmacal Research, 37(8), 1047-1053. Available from: [Link]

  • Scribd. Ion Suppression in LC–MS–MS Analysis. Available from: [Link]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2023). Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. (2007). Available from: [Link]

  • de Oliveira, A. M., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-6. Available from: [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. Available from: [Link]

  • Journal of Pharmaceutical Analysis. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Available from: [Link]

  • Der Pharma Chemica. Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (2015). Available from: [Link]

  • OMICS International. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011). Available from: [Link]

  • DigitalCommons@TMC. Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity. (2021). Available from: [Link]

  • U.S. National Library of Medicine. Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity. (2021). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative bioavailability studies of (R)-Fesoterodine fumarate vs. Solifenacin succinate

Technical Comparison: Pharmacokinetics and Bioavailability of (R)-Fesoterodine vs. Solifenacin Executive Summary & Mechanism of Action The Core Distinction: This guide compares two distinct pharmacological approaches to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Pharmacokinetics and Bioavailability of (R)-Fesoterodine vs. Solifenacin

Executive Summary & Mechanism of Action

The Core Distinction: This guide compares two distinct pharmacological approaches to muscarinic receptor antagonism in the treatment of Overactive Bladder (OAB).

  • (R)-Fesoterodine Fumarate is a prodrug . It relies on ubiquitous, non-specific esterases for rapid hydrolysis to its active moiety, 5-hydroxymethyl tolterodine (5-HMT) . This design was engineered specifically to bypass the CYP2D6-dependent activation pathway required by its predecessor, Tolterodine, thereby reducing inter-patient variability (Extensive vs. Poor Metabolizers).

  • Solifenacin Succinate is a direct-acting agent . It is a quinuclidine derivative that exhibits high absolute bioavailability without the need for bioactivation. It is characterized by a long elimination half-life (

    
    ), allowing for stable steady-state concentrations.
    

Senior Scientist Insight: When designing comparative studies, do not attempt to measure "Fesoterodine" parent concentrations in standard plasma PK assays. The conversion to 5-HMT is so rapid that the parent compound is often undetectable or requires immediate acidification of blood samples to prevent ex-vivo degradation. The comparative endpoint must be 5-HMT vs. Solifenacin .

Pharmacokinetic Profiles (Comparative Data)

The following data summarizes the key pharmacokinetic parameters. Note the significant difference in half-life and the metabolic dependency.

Parameter(R)-Fesoterodine (measured as 5-HMT)Solifenacin Succinate
Nature of Molecule Prodrug (inactive parent)Active Drug
Active Moiety 5-hydroxymethyl tolterodine (5-HMT)Solifenacin
Bioavailability (

)
~52% (as 5-HMT)~90% (Absolute)

(Time to Peak)
~5 hours3 – 8 hours

(Elimination Half-life)
7 – 8 hours45 – 68 hours
Protein Binding ~50% (Albumin/AGP)~98% (AGP)
Primary Metabolism Hydrolysis (Esterases)

CYP2D6/3A4 (Inactivation)
CYP3A4 (N-oxidation, hydroxylation)
Excretion Renal (mostly metabolites)Urine (~69%) & Feces (~22%)

Metabolic Pathways & Signaling

Understanding the metabolic route is critical for interpreting bioavailability data, particularly regarding Drug-Drug Interactions (DDIs).

Graphviz Diagram: Metabolic Fate & Activation This diagram illustrates how Fesoterodine bypasses the CYP-dependent activation step that limits Tolterodine, while Solifenacin follows a direct CYP3A4 elimination route.

MetabolicPathways cluster_0 Fesoterodine System cluster_1 Solifenacin System Feso (R)-Fesoterodine (Prodrug) HMT 5-HMT (Active Moiety) Feso->HMT Plasma Esterases (Rapid Hydrolysis) Sol Solifenacin (Active Drug) Sol->Sol Unchanged Excretion (~7% Urine) Met_Sol 4R-Hydroxy Solifenacin Sol->Met_Sol CYP3A4 (Main Route) Met_Feso Inactive Metabolites HMT->Met_Feso CYP2D6 & CYP3A4 (Oxidation) Tolt Tolterodine (Predecessor) Tolt->HMT CYP2D6 (Variable)

Caption: Metabolic activation and elimination pathways. Note Fesoterodine's reliance on esterases for activation, contrasting with Solifenacin's direct CYP3A4 metabolism.

Bioanalytical Methodology (LC-MS/MS)[1][2][3][4][5][6]

To conduct a valid comparative study, you must establish a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Logic:

  • Internal Standards (IS): Use deuterated isotopes (5-HMT-d14 and Solifenacin-d5) to correct for matrix effects, which are common in plasma analysis.

  • Polarity: Both compounds are basic amines; operate ESI in Positive Mode .

  • Separation: A C18 column is standard, but Solifenacin is highly lipophilic (LogP ~4.1), requiring a higher organic gradient for elution compared to 5-HMT.

Validated MS/MS Transitions
AnalytePrecursor Ion (

)
Product Ion (

)
Role
5-HMT 342.2

223.1 Quantifier (Tropylium ion)
342.2147.1Qualifier
Solifenacin 363.2

110.2 Quantifier
363.2193.1Qualifier
IS (5-HMT-d14) 356.2223.1Internal Standard

Graphviz Diagram: Bioanalytical Workflow Standard Operating Procedure (SOP) for sample processing.

Bioanalysis Sample Plasma Sample (200 µL) IS_Add Add Internal Std (d14-5HMT / d5-Solifenacin) Sample->IS_Add Precip Protein Precipitation (Acetonitrile/Methanol) IS_Add->Precip Centrifuge Centrifuge (10,000 g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Step-by-step bioanalytical workflow for plasma quantification of 5-HMT and Solifenacin.

Experimental Protocol: Comparative PK Study

Objective: To assess the relative bioavailability and PK profile of Fesoterodine vs. Solifenacin in a healthy cohort.

Study Design:

  • Type: Randomized, Open-label, Two-period, Crossover study.

  • Subjects:

    
     healthy volunteers (CYP2D6 genotyped to ensure mix of EMs and PMs, though less critical for Fesoterodine, it controls bias).
    
  • Washout: Minimum 14 days (due to Solifenacin's long

    
     of ~60h).
    

Protocol Steps:

  • Dosing:

    • Arm A: Fesoterodine Fumarate (8 mg, oral).

    • Arm B: Solifenacin Succinate (10 mg, oral).

  • Sampling Schedule (Critical):

    • Pre-dose: 0h.

    • Absorption Phase: 0.5, 1, 2, 3, 4, 5, 6 hours (Capture

      
      ).
      
    • Elimination Phase: 8, 12, 24, 48, 72, 96, 120 hours.

    • Note: Solifenacin requires sampling up to 120h+ due to long half-life; 5-HMT is usually undetectable after 48h.

  • Sample Handling:

    • Collect blood in

      
      EDTA tubes.
      
    • Centrifuge at

      
       within 30 mins.
      
    • Store plasma at

      
      .
      
  • Data Analysis:

    • Calculate

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Perform ANOVA on log-transformed parameters.

References

  • Malhotra, B., et al. (2008).[1] Pharmacokinetic profile of fesoterodine.[1] International Journal of Clinical Pharmacology and Therapeutics.[1] Link

  • FDA Center for Drug Evaluation and Research. (2004). Vesicare (Solifenacin Succinate) Clinical Pharmacology Biopharmaceutics Review.Link

  • Macek, J., et al. (2010).[2] Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.[3][2][4] Journal of Chromatography B. Link[2]

  • Tohidi, M., et al. (2009).[5] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B. Link[5]

  • European Medicines Agency (EMA). (2007). Toviaz (Fesoterodine) Assessment Report.Link

Sources

Comparative

A Comparative Guide to Bioequivalence Assessment of Fesoterodine Fumarate Generic Formulations

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for generic formulations of Fesoterodine fumarate extended-release tablets. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for generic formulations of Fesoterodine fumarate extended-release tablets. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the recommended protocols.

Introduction: The Clinical Pharmacology of Fesoterodine

Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3] This conversion is not dependent on the cytochrome P450 (CYP) enzyme system, which contributes to a more predictable pharmacokinetic profile compared to its predecessor, tolterodine.[3][4][5]

The bioavailability of the active metabolite, 5-HMT, is approximately 52%.[1] Peak plasma concentrations of 5-HMT are typically reached about 5 hours after oral administration of an extended-release tablet.[1][2] The elimination of 5-HMT involves both hepatic metabolism (primarily by CYP2D6 and CYP3A4) and renal excretion.[1][2] It is crucial to note that while the formation of 5-HMT is independent of CYP2D6, its subsequent metabolism is influenced by this enzyme's activity, leading to approximately two-fold higher exposure in CYP2D6 poor metabolizers compared to extensive metabolizers.[2][6]

Due to the rapid and extensive conversion, fesoterodine itself is often undetectable in plasma.[1] Consequently, bioequivalence assessments for generic fesoterodine formulations are typically based on the pharmacokinetic parameters of the active metabolite, 5-HMT.[7][8]

Regulatory Framework: FDA and EMA Perspectives

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting bioequivalence studies. While the core principles are similar, there can be subtle differences in their recommendations.

The FDA recommends a single-dose, two-way crossover in vivo study design for both fasting and fed conditions for the 8 mg strength of fesoterodine fumarate extended-release tablets.[8] The bioequivalence determination is primarily based on the 90% confidence interval (CI) of the geometric mean ratios for Cmax and AUC of 5-HMT falling within the acceptance range of 80.00% to 125.00%.[8][9] The FDA also states that if fesoterodine can be reliably measured, its pharmacokinetic data should be used for the bioequivalence determination, with the 5-HMT data providing supportive evidence.[8] However, due to the analytical challenges of quantifying the parent drug, studies predominantly rely on the metabolite.[7]

The EMA also requires bioequivalence to be demonstrated for the active metabolite, 5-HMT.[7] Public assessment reports for approved generic fesoterodine products in Europe detail the successful completion of single-dose crossover studies under both fasting and fed conditions, confirming the acceptability of this approach.[7][10]

Bioequivalence Study Design: A Step-by-Step Protocol

A robust bioequivalence study for fesoterodine fumarate requires careful planning and execution. The most widely accepted design is a randomized, two-period, two-sequence, single-dose, crossover study.[7][8][10] This design allows each subject to serve as their own control, minimizing inter-subject variability.[11]

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_rand Randomization to Sequence (Test or Reference) s3->p1_rand p1_dose Single Dose Administration (Fasting or Fed) p1_rand->p1_dose p1_pk Serial Blood Sampling p1_dose->p1_pk w Sufficient duration for drug elimination (e.g., 5-7 days) p1_pk->w p2_dose Crossover to Alternate Formulation w->p2_dose p2_pk Serial Blood Sampling p2_dose->p2_pk a1 Bioanalytical Quantification of 5-HMT p2_pk->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (ANOVA, 90% CI) a2->a3

Caption: Experimental workflow for a two-way crossover bioequivalence study.

Detailed Protocol:

  • Subject Selection: Healthy male and non-pregnant female volunteers, typically between 18 and 55 years of age, are recruited.[8][12] A thorough medical screening is conducted to ensure the absence of any conditions that could interfere with the drug's pharmacokinetics.

  • Study Design: A randomized, two-period, two-sequence, single-dose, crossover design is implemented.[7][10]

  • Dosing:

    • Fasting Study: A single 8 mg fesoterodine fumarate tablet (either test or reference product) is administered after an overnight fast of at least 10 hours.[8][10]

    • Fed Study: A single 8 mg fesoterodine fumarate tablet (either test or reference product) is administered after a standardized high-fat, high-calorie breakfast.[7][10]

  • Washout Period: A washout period of at least 5 to 7 days separates the two dosing periods to ensure complete elimination of the drug from the body.[7][10]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule might include pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 8, 9, 10, 12, 14, 16, 20, 24, 36, and 48 hours post-dose.[10]

  • Bioanalysis: Plasma concentrations of 5-HMT are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[13]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters for 5-HMT are calculated for each subject:

    • Cmax: Maximum observed plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Statistical Analysis: The ln-transformed Cmax, AUC0-t, and AUC0-∞ data are analyzed using an Analysis of Variance (ANOVA) model.[9] The 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters are then calculated.[9][14]

Bioanalytical Method Validation: Ensuring Data Integrity

A highly sensitive and specific bioanalytical method is paramount for the accurate quantification of 5-HMT in plasma. LC-MS/MS is the method of choice due to its high selectivity and sensitivity.[13] The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) and should include the following parameters:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of endogenous components and other potential interferences.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The extraction efficiency of the analytical method.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

In Vitro Dissolution Testing: A Critical Quality Control Tool

For extended-release formulations like fesoterodine fumarate, in vitro dissolution testing is a critical component of product development and quality control.[8] It provides valuable information about the drug release profile and helps to ensure batch-to-batch consistency.

The FDA recommends comparative dissolution testing on 12 dosage units each of all strengths of the test and reference products.[8] For modified-release products, dissolution profiles should be generated using USP Apparatus I (basket) at 100 rpm or Apparatus II (paddle) at 50 rpm in at least three different dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers).[8][15] Early sampling times (e.g., 1, 2, and 4 hours) are important to assess the risk of "dose dumping," which is the premature release of a significant portion of the drug.[8]

Metabolic Pathway of Fesoterodine

G Feso Fesoterodine (Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Feso->HMT Nonspecific Esterases Metabolites Inactive Metabolites HMT->Metabolites CYP2D6 & CYP3A4

Caption: Metabolic conversion of Fesoterodine to its active metabolite.

Data Presentation and Interpretation

The results of the bioequivalence study should be presented clearly and concisely. A summary table of the pharmacokinetic parameters and the statistical analysis is essential.

Table 1: Illustrative Pharmacokinetic Parameters for 5-HMT (Fasting Study)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (pg/mL) 5504 ± 20295820 ± 1976
AUC0-t (pg·h/mL) 61504 ± 2189164515 ± 24934
AUC0-∞ (pg·h/mL) 63450 ± 2250066500 ± 25800
Tmax (h, median [range]) 5.0 (3.0 – 10.0)5.0 (3.33 – 7.0)

Note: Data is for illustrative purposes and adapted from a public assessment report.[7]

Table 2: Statistical Analysis of Pharmacokinetic Data (90% Confidence Intervals)

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)Bioequivalence Conclusion
Cmax 93.089.0 – 98.0Meets Criteria
AUC0-t 96.092.0 – 99.0Meets Criteria
AUC0-∞ 95.591.5 – 99.5Meets Criteria

Note: Data is for illustrative purposes and adapted from a public assessment report.[7]

For a generic fesoterodine formulation to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for 5-HMT must be entirely contained within the 80.00% to 125.00% range.[7][9]

Conclusion

The successful development of a generic fesoterodine fumarate formulation hinges on a well-designed and rigorously executed bioequivalence program. By adhering to regulatory guidelines, employing validated bioanalytical methods, and conducting appropriate in vitro and in vivo studies, manufacturers can confidently demonstrate the therapeutic equivalence of their product to the reference listed drug. This guide provides a comprehensive roadmap for navigating the complexities of bioequivalence assessment for this important medication.

References

  • TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Retrieved from [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(11), 556-563.
  • The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. (2008). ResearchGate. Retrieved from [Link]

  • The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - BORIS Portal. (n.d.). Retrieved from [Link]

  • The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Public Assessment Report Scientific discussion Fesoterodine Accord 8 mg prolonged release tablets (fesoterodine fumarate) NL/H/5107/001/DC. (2022, February 21). Geneesmiddeleninformatiebank. Retrieved from [Link]

  • Bajaj, V. H. (2015). Application of Statistics in 2x2 Crossover Bioequivalence Studies. ARC Journals.
  • Public Assessment Report Scientific discussion Fesoterodine Accord 4 mg prolonged release tablets (fesoterodine fumarate) NL/H/5107/002/DC. (2023, January 5). Geneesmiddeleninformatiebank. Retrieved from [Link]

  • Fesoterodine Fumarate - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Sequential design approaches for bioequivalence studies with crossover designs - Product Quality Research Institute. (n.d.). Retrieved from [Link]

  • Statistical Models in Replicated Crossover Design in Bioequivalence Clinical Trial - Worldwidejournals.com. (n.d.). Retrieved from [Link]

  • Bhupender Kumar, Sudeep Bhardwaj, Monish Sharma, & Ramchandra. (2013). CROSSOVER DESIGNS AND BIOAVAILABILITY STUDY WITH STATISTICAL ANALYSIS: A REVIEW. PharmaTutor. Retrieved from [Link]

  • Bioequivalence Study Data Analysis • BE - AsanCPT. (n.d.). Retrieved from [Link]

  • BIOEQUIVALENCE STUDY IN HEALTHY PARTICIPANTS COMPARING 4 MG AND 8 MG FESOTERODINE EXTENDED-RELEASE TABLETS (TOVIAZ™), MANUFACTURED AT ZWICKAU VERSUS FREIBURG - ClinicalTrials.gov. (n.d.). Retrieved from [Link]

  • Dissolution profile of fesoterodine low dose extended-release tablets... - ResearchGate. (n.d.). Retrieved from [Link]

  • An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC. (2024, September 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Dissolution profiles of fesoterodine fumarate monolayer tablets... - ResearchGate. (n.d.). Retrieved from [Link]

  • formulation and in vitro evaluation of fesoterodine fumarate sustained release tablets - iajps. (2018, March 17). Retrieved from [Link]

  • TOVIAZ - fesoterodine - EMA. (n.d.). Retrieved from [Link]

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Toviaz, INN-fesoterodine fumarate - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products - ResearchGate. (2025, July 25). Retrieved from [Link]

  • FDA releases 48 new and revised bioequivalence guidelines for generics. (n.d.). Generics and Biosimilars Initiative. Retrieved from [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s) - eCopy, Inc. - FDA. (2008, July 3). Retrieved from [Link]

  • Dissolution Tests for ER Products. (n.d.). Retrieved from [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • FDA releases 52 new and revised bioequivalence guidelines for generics. (2017, November 3). Generics and Biosimilars Initiative. Retrieved from [Link]

  • Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioequivalence Studies for Generic Drug Development | FDA. (2022, August 18). Retrieved from [Link]

  • Annotation of EMA Label for fesoterodine and CYP2D6 - ClinPGx. (n.d.). Retrieved from [Link]

  • The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-Fesoterodine fumarate proper disposal procedures

Executive Safety & Operational Summary Target Analyte: (R)-Fesoterodine Fumarate (CAS: 286930-03-8) Pharmacological Class: Antimuscarinic agent (Prodrug) Primary Disposal Directive: NO SEWERING. High-temperature incinera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Target Analyte: (R)-Fesoterodine Fumarate (CAS: 286930-03-8) Pharmacological Class: Antimuscarinic agent (Prodrug) Primary Disposal Directive: NO SEWERING. High-temperature incineration is the only validated method for destruction.

Effective disposal of (R)-Fesoterodine fumarate requires more than simple waste binning; it demands a lifecycle approach that respects its biological potency. As a muscarinic antagonist, this compound poses specific risks to aquatic ecosystems and reproductive health.[1] The protocols below are designed to ensure complete mineralization of the active pharmaceutical ingredient (API) while maintaining strict regulatory compliance (EPA RCRA).

GHS Hazard Profile (Critical for Waste Segregation)
Hazard ClassCategorySignalHazard StatementOperational Implication
Acute Toxicity (Oral) 4WarningHarmful if swallowedDo not mix with non-toxic trash.
Reproductive Toxicity 2WarningSuspected of damaging fertility/unborn childZero-tolerance for dust generation during disposal.
Aquatic Toxicity 3 (Chronic)-Harmful to aquatic life with long-lasting effectsStrict prohibition on drain disposal.

Scientific Rationale: Why Incineration?

To ensure safety, we must understand the causality behind the disposal method.

  • Bioaccumulation Potential: Fesoterodine is a prodrug that rapidly hydrolyzes to its active metabolite (5-hydroxymethyl tolterodine). This metabolite is stable and potent. Standard municipal wastewater treatment plants (WWTPs) are not designed to filter out complex antimuscarinics, leading to "pharmaceutical loading" in surface waters.

  • Thermal Destruction: The fumarate salt form and the ester linkage in fesoterodine are robust. Chemical oxidation (e.g., bleaching) at the bench scale is unreliable and may generate toxic byproducts. High-temperature incineration (>850°C) guarantees the thermal oxidation of the carbon backbone into CO₂, H₂O, and NOₓ, effectively mineralizing the biological threat.

Waste Classification & Segregation Protocol

Proper segregation is the single most effective safety control. Use the following logic to categorize waste streams before they leave the bench.

Decision Logic: Waste Stream Management

DisposalWorkflow Start Waste Generation TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Tablets, Wipes) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor, Solvents) TypeCheck->Liquid Trace Trace/Empty Containers (<3% by weight) TypeCheck->Trace Segregation Segregate into RCRA Compatible Containers Solid->Segregation Double Bag Liquid->Segregation Glass/HDPE Bottle Trace->Segregation Deface Label Labeling Label: 'Non-Hazardous Pharmaceutical Waste' (Unless mixed with P-listed solvents) Segregation->Labeling Destruction High-Temp Incineration (Waste Vendor) Labeling->Destruction Prohibition PROHIBITED: Drain Disposal / Trash Labeling->Prohibition

Figure 1: Decision matrix for segregating (R)-Fesoterodine fumarate waste streams to ensure compliance with destruction protocols.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Powder, Tablets, Contaminated PPE)

Applicability: Expired API, weighing boat residues, contaminated gloves.

  • Containment: Place waste immediately into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth container (HDPE or Fiber Drum) designated for "Incineration Only."

  • Labeling: Apply a yellow hazardous waste label.

    • Text: "Pharmaceutical Waste - Incineration Required."[2]

    • Constituents: "(R)-Fesoterodine Fumarate."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (HPLC Effluent, Dissolved API)

Applicability: Reaction mixtures, stock solutions.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum material.

  • Transfer: Use a funnel to prevent drips. Transfer liquid into a safety-coated glass bottle or HDPE carboy.

  • Headspace: Leave at least 10% headspace to allow for expansion during thermal changes.

  • pH Check: If the solution is highly acidic or basic, neutralize to pH 5–9 only if required by your specific waste vendor's acceptance criteria. Otherwise, leave as is to avoid unnecessary handling.

  • Labeling: Mark as "Flammable/Toxic" (if organic solvent is present) or "Toxic" (if aqueous). Explicitly list "(R)-Fesoterodine Fumarate" as a contaminant.

Scenario C: Trace Contamination (Empty Vials)

Applicability: Vials with <3% residual weight (RCRA "Empty" standard).

  • Verification: Visually confirm the vial is empty (no free-flowing liquid or bulk powder).

  • Defacing: Remove or cross out the original label to prevent misidentification.

  • Disposal: Place in a "Glass/Sharps" container designated for incineration.

    • Note: Do not place in standard broken glass boxes destined for landfills.

Emergency Spill Response (Bench Scale)

If a spill occurs, immediate containment is required to prevent aerosolization (reproductive hazard).

PPE Required: Double nitrile gloves, N95 respirator (or PAPR if powder volume is high), safety goggles, lab coat.

  • Isolate: Evacuate non-essential personnel. Mark the area.

  • Stabilize (Powder):

    • Do not dry sweep (generates dust).

    • Cover the spill with damp paper towels (water or isopropyl alcohol) to weigh down the powder.

  • Stabilize (Liquid):

    • Cover with an absorbent pad or vermiculite.

  • Clean: Scoop the damp material/absorbent into a sealable bag.

  • Decontaminate: Wipe the surface 3 times with a soap/water solution, followed by an alcohol wipe.

  • Dispose: Treat all cleanup materials as Scenario A (Solid Waste) .

Regulatory Compliance & References

Regulatory Framework (USA)
  • 40 CFR Part 266 Subpart P: This EPA regulation specifically prohibits the "sewering" (flushing) of hazardous waste pharmaceuticals. Even if your facility operates under different generator status, adhering to Subpart P is the industry best practice for liability protection.

  • RCRA Status: While (R)-Fesoterodine is not P-listed (acutely hazardous by listing), it exhibits toxicity characteristics that mandate management as hazardous pharmaceutical waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9849808, Fesoterodine Fumarate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3][4] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-Fesoterodine fumarate

Operational Safety Protocol: (R)-Fesoterodine Fumarate Handling Executive Summary & Toxicological Context (R)-Fesoterodine Fumarate is not merely a "chemical reagent"; it is a potent pharmaceutical prodrug. Upon ingestio...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: (R)-Fesoterodine Fumarate Handling

Executive Summary & Toxicological Context

(R)-Fesoterodine Fumarate is not merely a "chemical reagent"; it is a potent pharmaceutical prodrug. Upon ingestion or absorption, it is rapidly hydrolyzed by non-specific esterases into 5-hydroxymethyl tolterodine (5-HMT) , a high-affinity muscarinic receptor antagonist.[1][2]

The Safety Paradox: While the fumarate salt form reduces volatility, it increases the risk of static-induced dust dispersion. The primary physiological risks are anticholinergic syndrome (dry mouth, blurred vision, tachycardia) and reproductive toxicity .

Operational Classification: Based on a therapeutic daily dose of 4–8 mg, this compound falls into Occupational Exposure Band (OEB) 3 , with potential excursions into OEB 4 depending on the quantity handled.

  • Target OEL (Occupational Exposure Limit): < 10

    
    g/m
    
    
    
    (8-hour TWA).
  • Critical Hazard: Reproductive Toxicity (Category 2) and Acute Toxicity (Oral).[3][4]

Hazard Identification & Risk Matrix

The following data synthesizes Global Harmonized System (GHS) classifications with operational reality.

ParameterClassificationOperational Implication
H-Code: H302 Acute Toxicity (Oral)Do not touch face. Ingestion via hand-to-mouth transfer is the #1 accident vector.
H-Code: H361 Reproductive ToxicityZero-tolerance for skin contact. Suspected of damaging fertility or the unborn child.[3] Pregnant personnel should avoid handling.
H-Code: H319 Eye Irritation (Cat 2A)Dust is corrosive. The salt form is irritating to mucous membranes.
Physical State Solid (Fumarate Salt)Electrostatic Hazard. Fumarate salts are prone to static charge, causing "jumping" during weighing.

Personal Protective Equipment (PPE) Specifications

Engineering controls (isolators) are the primary defense. PPE is the redundancy layer.

A. Respiratory Protection (The Critical Barrier)
  • Requirement: Minimum N95/P3 particulate respirator .

  • High-Risk Operations (Milling/Open Weighing >1g): Use a Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood.

  • Why: Standard surgical masks offer zero protection against API dust (particle size < 10

    
    m).
    
B. Dermal Protection (The Double-Shell Protocol)
  • Inner Layer: Nitrile (4 mil). Taped to lab coat cuff.

  • Outer Layer: Long-cuff Nitrile (6-8 mil) or Neoprene.

  • Why: (R)-Fesoterodine is lipophilic. If the outer glove is compromised, the inner glove provides the necessary "breakthrough time" buffer to degown safely.

C. Ocular Protection[4]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with open sides (dust entry risk).

D. Body Shielding
  • Standard: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs.

  • Rationale: Cotton coats trap dust in the weave, turning your clothing into a secondary contamination source outside the lab.

Operational Workflow: The "Clean-Trace" Protocol

This workflow visualizes the decision logic for handling (R)-Fesoterodine Fumarate to ensure containment.

G Start START: Risk Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid Handling (Weighing/Transfer) StateCheck->Solid Powder/Crystal Solution Solution Handling (Dissolution/HPLC) StateCheck->Solution Liquid/Solvent EngControl_Solid Engineering Control: HEPA Balance Enclosure Solid->EngControl_Solid StaticControl Static Mitigation: Ionizing Bar / Anti-static Gun EngControl_Solid->StaticControl PPE_Check PPE Verification: Double Nitrile + P3 Mask + Goggles StaticControl->PPE_Check EngControl_Liquid Engineering Control: Chemical Fume Hood Solution->EngControl_Liquid EngControl_Liquid->PPE_Check Action Perform Experiment PPE_Check->Action Waste Disposal: Double Bag -> Incineration Box Action->Waste

Figure 1: Decision logic for engineering controls and PPE based on the physical state of the API.

Step-by-Step Handling Procedure

Phase 1: Preparation (The "Static" Check)
  • Activate Enclosure: Ensure the Balance Enclosure or Fume Hood is drawing face velocity > 0.5 m/s.

  • De-Static: Place an ionizing bar inside the enclosure. Fumarate salts are notoriously static; without this, powder will "leap" onto your gloves and scale surfaces.

  • Lining: Place a disposable absorbent mat (plastic side down) on the work surface to capture micro-spills.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, Tyvek coat, respirator, goggles, and outer gloves (in that order).

  • The "Closed" Transfer: Whenever possible, weigh directly into a tared vial. Do not use weighing boats that require pouring.

  • Solvent Addition: Add solvent inside the enclosure immediately after weighing to wet the powder and eliminate the dust hazard.

Phase 3: Decontamination & Exit[4]
  • Wipe Down: Clean the balance and immediate area with 70% Isopropanol or a mild detergent.

    • Note: Do not use compressed air. It aerosolizes the API.

  • Outer Glove Removal: Peel outer gloves off inside the hood/enclosure and discard into the solid waste stream.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption) immediately after removing inner gloves.

Emergency & Disposal Protocols

Spill Management (Solid):

  • Evacuate: If a significant amount (>100mg) is aerosolized outside a hood, evacuate the lab for 15 minutes to allow HVAC to clear suspended particulates.

  • Isolate: Don full PPE (including Tyvek booties).

  • Clean: Cover spill with wet paper towels (to suppress dust) and wipe up. Do not dry sweep.

Waste Disposal:

  • Classification: Hazardous Pharmaceutical Waste.

  • Method: High-temperature incineration.

  • Protocol: All consumables (wipes, gloves, weighing boats) touching the compound must be double-bagged and sealed in a rigid container labeled "Cytotoxic/Potent Agent."

References

  • Pfizer Inc. (2016). Fesoterodine Fumarate Tablets Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2023). Fesoterodine (fumarate) Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). Fesoterodine Fumarate Compound Summary. National Library of Medicine. Retrieved from

  • SafeBridge Consultants. (General Reference). Potent Compound Safety: Occupational Exposure Banding.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.